Diethyl 2-chloro-3-oxosuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-chloro-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWFLVFHCCWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451317 | |
| Record name | Diethyl 2-chloro-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34034-87-2 | |
| Record name | Diethyl 2-chloro-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-chloro-3-oxosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for Diethyl 2-chloro-3-oxosuccinate. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₈H₁₁ClO₅.[1] It is characterized by a succinate framework containing both a chloro and a keto functional group, which contributes to its high reactivity.[1] This compound is also known by other names, including Diethyl 2-chloro-3-oxobutanedioate, 2-Chloro-3-oxo-succinic acid diethyl ester, and Diethyl Chlorooxalacetate.[2][][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClO₅ | [1][2][5] |
| Molecular Weight | 222.62 g/mol | [1][2][5] |
| CAS Number | 34034-87-2 | [1][5] |
| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate | [1][2][] |
| Density | 1.23 - 1.3 g/cm³ | [][5] |
| Boiling Point | 271.2 °C at 760 mmHg; 130 °C at 9 mmHg | [4][5][6] |
| Flash Point | 108.2 °C | [4][5][6] |
| Refractive Index | 1.4480 - 1.451 | [4][5][6] |
| pKa | 5.24 ± 0.46 (Predicted) | [4][6] |
| LogP | 1.28 | [5] |
| Appearance | Clear liquid, White to Yellow to Green | [4][6] |
| Canonical SMILES | CCOC(=O)C(C(=O)C(=O)OCC)Cl | [1] |
| InChI Key | JNQWFLVFHCCWPV-UHFFFAOYSA-N | [1][5] |
Synthesis and Experimental Protocols
Several methods are available for the synthesis of this compound. The most common approaches involve chlorination of diethyl succinate or condensation reactions.[1]
2.1. Synthesis via Condensation Reaction
A prevalent method involves the condensation of ethyl chloroacetate and diethyl oxalate.
Experimental Protocol:
-
Dissolve Sodium tert-butoxide (NaOtBu) (96.1 g, 1.0 mol) in 1 L of tetrahydrofuran (THF) and cool the solution to 0°C.[6]
-
Slowly add a mixture of ethyl chloroacetate (107 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) dropwise to the cooled solution under vigorous mechanical stirring.[6]
-
Allow the reaction mixture to stir overnight at room temperature.[6]
-
Quench the reaction by adding an aqueous HCl solution (90 mL of concentrated HCl mixed with 400 mL of water).[6]
-
Extract the resulting solution with dichloromethane (CH₂Cl₂) (3 x 200 mL).[6]
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the residue by distillation under reduced pressure (boiling point range 110-140°C at 10 torr) to yield the final product.[6] This protocol has been reported to yield approximately 157.6 g (71%) of this compound.[6]
2.2. Spectroscopic Data
The structure of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz) δ: 1.31 (t, J = 7.2Hz, 3H), 1.39 (t, J = 7.2Hz, 3H), 4.31 (q, J = 7.2Hz, 2H), 4.39 (q, J = 7.2Hz, 2H), 5.46 (s, 1H).[6]
Caption: Synthesis workflow for this compound.
Reactivity and Applications
The presence of both a chloro group and a keto group makes this compound a highly reactive and versatile building block in organic synthesis.[1]
-
Organic Synthesis: It is a key intermediate in the preparation of various heterocyclic compounds, which are fundamental structures in many pharmaceuticals and functional materials.[1]
-
Pharmaceutical and Agrochemical Industries: Its derivatives are explored for potential use as new drugs and agrochemicals or pesticides.[1]
-
Enzyme Activity Studies: The compound is used as a substrate to study the activity of enzymes, particularly those involved in amino acid metabolism.[1]
-
Antibacterial Research: Some studies suggest it may possess moderate antibacterial activity against certain bacterial strains, although further investigation is needed.[1]
-
Polymer Chemistry: Preliminary research indicates its potential for incorporation into the synthesis of polyesters with unique properties.[1]
Interaction studies have shown that this compound can form adducts with amino acids, potentially impacting protein function, and its interactions with nucleic acids could influence genetic processes.[1]
Caption: Reactivity and applications of this compound.
Safety and Hazard Information
This compound is recognized as a hazardous substance that requires careful handling in a laboratory setting.[1] It is classified as a skin and eye irritant and can be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal [Warning] |
| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation [Danger] |
| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation [Warning] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning] |
| H402 | Harmful to aquatic life | Short-term (acute) aquatic hazard |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4] Avoid breathing vapors, mist, or gas.[7]
-
Hygiene: Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store at 0-10°C.[4][6]
-
Spills: In case of a spill, soak up with inert absorbent material and dispose of as hazardous waste.[7] Prevent further leakage if safe to do so.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[4][7] If swallowed or inhaled, seek immediate medical attention.[4][7]
References
- 1. Buy this compound | 34034-87-2 [smolecule.com]
- 2. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [amp.chemicalbook.com]
- 5. This compound | CAS#:34034-87-2 | Chemsrc [chemsrc.com]
- 6. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Diethyl 2-chloro-3-oxosuccinate molecular structure and IUPAC name
This guide provides a comprehensive overview of Diethyl 2-chloro-3-oxosuccinate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, synthesis, and applications, presenting data in a clear, structured format for practical use.
Molecular Structure and Nomenclature
This compound is a halogenated ester derivative of succinic acid. Its structure features a four-carbon backbone with two ethyl ester groups, a chloro substituent at the C-2 position, and a ketone at the C-3 position. This combination of functional groups makes it a highly reactive and valuable intermediate for synthesizing more complex molecules.[1]
-
Common Synonyms: this compound, Diethyl chlorooxalacetate, 2-Chloro-3-oxo-succinic acid diethyl ester[][3]
-
Molecular Formula: C₈H₁₁ClO₅[1]
The structural representation is as follows: EtOOC-CH(Cl)-C(=O)-COOEt
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 222.62 g/mol | [1][][3][4] |
| Appearance | Clear, colorless to yellow liquid | [4] |
| Boiling Point | 271.2 °C at 760 mmHg | [][5] |
| Density | 1.23 - 1.3 g/cm³ | [][5] |
| Flash Point | 108.2 °C | [5] |
| Purity | ≥ 95% (typical commercial grade) | [][4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Synthesis and Experimental Protocol
This compound is primarily synthesized via a mixed Claisen condensation reaction. This established method provides a reliable route to the target compound using commercially available precursors.
Reaction Principle: The synthesis involves the condensation of ethyl chloroacetate and diethyl oxalate.[1] In this reaction, ethyl chloroacetate acts as the nucleophilic component after deprotonation by a strong base, while diethyl oxalate serves as the electrophilic acylating agent.
Experimental Methodology: A detailed protocol for this transformation is outlined below:
-
Reagents and Setup:
-
Precursors: Ethyl chloroacetate, Diethyl oxalate
-
Base: Sodium tert-butoxide[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
A multi-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel is assembled and flame-dried to ensure anhydrous conditions.
-
-
Procedure:
-
The reaction flask is charged with sodium tert-butoxide and anhydrous THF under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C using an ice bath.
-
A solution of ethyl chloroacetate in anhydrous THF is added dropwise to the stirred suspension of the base. The enolate forms during this step.
-
Following the formation of the enolate, a solution of diethyl oxalate in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
The reaction is stirred at 0 °C for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a cooled, dilute acid (e.g., HCl).
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.
-
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic pathway of this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical synthesis.
-
Heterocyclic Chemistry: It is a key intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. The chloro and keto functionalities provide reactive sites for nucleophilic substitution and cyclization reactions, respectively, enabling the construction of complex ring systems that are prevalent in pharmaceuticals.[1]
-
Pharmaceutical Synthesis: The compound serves as an intermediate in the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its structure allows for the strategic introduction of functional groups necessary for biological activity.
-
Agrochemicals: Derivatives of this compound have been explored for potential use as agrochemicals, such as pesticides and herbicides.
-
Polymer Chemistry: Preliminary research indicates its potential for incorporation into specialty polymers, such as polyesters, to create materials with unique properties.[1]
The following diagram illustrates the logical relationship between this compound and its primary application areas.
Caption: Core applications of this compound.
Safety and Handling
Due to its chemical reactivity, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause skin and serious eye irritation.[1][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, as specified by the supplier (typically at 0-8 °C).[4]
References
Synthesis of Diethyl 2-chloro-3-oxosuccinate from Diethyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of diethyl 2-chloro-3-oxosuccinate, a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds used in pharmaceutical and agrochemical research. The primary focus of this document is the Claisen condensation reaction between diethyl oxalate and ethyl chloroacetate, providing a comparative analysis of different methodologies, detailed experimental protocols, and comprehensive characterization data.
Reaction Overview: Claisen Condensation
The principal synthetic route to this compound is a mixed Claisen condensation. This reaction involves the formation of a carbon-carbon bond between an enolate of an ester and a second ester molecule. In this specific synthesis, ethyl chloroacetate serves as the nucleophilic component, forming an enolate in the presence of a strong base. Diethyl oxalate, which cannot form an enolate, acts as the electrophilic acylating agent.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[3]
Reaction Scheme:
Comparative Analysis of Synthetic Protocols
Two primary protocols for this synthesis have been reported, differing mainly in the choice of base and solvent. The selection of the base is critical to prevent side reactions such as transesterification.
| Parameter | Protocol 1: Sodium tert-butoxide in THF | Protocol 2: Sodium ethoxide in Ethanol |
| Base | Sodium tert-butoxide (t-BuONa) | Sodium ethoxide (EtONa) |
| Solvent | Tetrahydrofuran (THF) | Ethanol (EtOH) |
| Typical Yield | 71% | Generally lower than Protocol 1 |
| Advantages | Higher reported yields, reliable. | Less expensive reagents, simpler setup. |
| Disadvantages | Requires strictly anhydrous conditions. | Longer reaction times, potential for side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium tert-butoxide in Tetrahydrofuran
This optimized procedure is reported to provide a reliable and high yield of the target compound.
Materials:
-
Diethyl oxalate
-
Ethyl chloroacetate
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl chloroacetate in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of sodium tert-butoxide in anhydrous THF to the stirred solution of ethyl chloroacetate over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of diethyl oxalate in anhydrous THF dropwise, again maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for an additional hour and then let it warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and acidify by the slow addition of an aqueous solution of hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 110-140°C at 10 torr.
Protocol 2: Synthesis using Sodium ethoxide in Ethanol
This method offers an economically advantageous alternative, though potentially with a lower yield.
Materials:
-
Diethyl oxalate
-
Ethyl chloroacetate
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, cool the sodium ethoxide solution to 0-5°C in an ice-salt bath.
-
To the cooled solution, add diethyl oxalate.
-
Slowly add ethyl chloroacetate dropwise to the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight.
-
Work-up: Cool the reaction mixture and neutralize it by the slow addition of an aqueous solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation as described in Protocol 1.
Product Characterization Data
Accurate characterization of the final product is essential for its use in further synthetic applications. Below are the expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO₅ |
| Molecular Weight | 222.62 g/mol [4] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 110-140°C at 10 torr |
| Purity (Typical) | >95% (after distillation)[] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): No specific experimental data for this compound was found in the search results. Based on the structure, the expected signals would be a triplet and a quartet for each of the two non-equivalent ethyl groups, and a singlet for the methine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): No specific experimental data for this compound was found in the search results. The spectrum is expected to show signals for the two carbonyl carbons of the ester groups, the keto carbonyl carbon, the chlorinated methine carbon, the two methylene carbons of the ethyl groups, and the two methyl carbons of the ethyl groups.
-
IR (Infrared) Spectroscopy: No specific experimental data for this compound was found in the search results. The IR spectrum is expected to show strong absorption bands characteristic of C=O stretching for the ester and ketone functional groups (typically in the range of 1700-1750 cm⁻¹), as well as C-O and C-Cl stretching vibrations.
Signaling Pathways and Experimental Workflows
Reaction Mechanism Pathway
The following diagram illustrates the key steps in the Claisen condensation for the synthesis of this compound.
References
An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate (CAS Number: 34034-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of Diethyl 2-chloro-3-oxosuccinate (CAS No. 34034-87-2). This halogenated ester is a versatile intermediate in organic synthesis, with applications in the preparation of various pharmaceuticals and agrochemicals. This document includes a detailed summary of its physicochemical properties, a step-by-step experimental protocol for its synthesis via Claisen condensation, and methodologies for the determination of its key physical characteristics. Furthermore, potential biological activities, including its role as a putative enzyme inhibitor, are discussed and visualized.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the presence of two ethyl ester groups and a chloro substituent on a butanedioate backbone. This combination of functional groups imparts significant reactivity, making it a valuable building block in synthetic chemistry.
Identifiers and Molecular Structure
| Property | Value |
| CAS Number | 34034-87-2 |
| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate[] |
| Synonyms | 2-Chloro-3-oxo-succinic acid diethyl ester, Diethyl chlorooxalacetate[] |
| Molecular Formula | C₈H₁₁ClO₅[] |
| Molecular Weight | 222.62 g/mol [] |
| Canonical SMILES | CCOC(=O)C(C(=O)C(=O)OCC)Cl |
| InChI Key | JNQWFLVFHCCWPV-UHFFFAOYSA-N[] |
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 271.2 °C at 760 mmHg | [] |
| Density | 1.23 g/cm³ | [] |
| Flash Point | 108.2 °C | [2] |
| Solubility | Soluble in organic solvents | |
| Purity | Typically available in 90-95% purity |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The most common method for the synthesis of this compound is a crossed Claisen condensation between ethyl chloroacetate and diethyl oxalate.[3][4][5][6]
Materials:
-
Ethyl chloroacetate
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Slowly add a mixture of ethyl chloroacetate and diethyl oxalate to the flask from the dropping funnel with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
-
Cool the mixture to room temperature and then acidify it by the slow addition of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Determination of Physical Properties
Materials:
-
This compound
-
Thiele tube or melting point apparatus with boiling point determination accessory
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
Procedure:
-
Attach a small test tube containing a few drops of this compound to a thermometer.
-
Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Immerse the assembly in a Thiele tube filled with heating oil.
-
Heat the Thiele tube gently and observe the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.[7][8]
Materials:
-
This compound
-
Abbe refractometer
-
Dropper
-
Ethanol or acetone (for cleaning)
-
Lens paper
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol or acetone) and lens paper.[9]
-
Using a dropper, apply a few drops of this compound onto the lower prism.[10]
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark fields.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.[9]
-
Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[9]
Spectral Data
Access to experimental spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound can be found through chemical suppliers and spectral databases.[11] Predicted NMR spectra can also be generated using computational chemistry software and databases.[12][13]
Biological Significance and Potential Signaling Pathways
While specific biological signaling pathways for this compound are not extensively documented, its structural similarity to succinate suggests potential interactions with enzymes involved in cellular metabolism. Succinate derivatives are known to act as inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[14][15][16][17]
Potential as an Enzyme Inhibitor
Succinate dehydrogenase is a key enzyme in the Krebs cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[14] Competitive inhibitors of this enzyme, such as malonate, are structurally similar to the natural substrate, succinate.[16][17] Given the succinate backbone of this compound, it is plausible that it could act as a competitive inhibitor of succinate dehydrogenase. Such inhibition would lead to a decrease in cellular respiration and ATP production.
Potential Antimicrobial Activity
Organic acids and their derivatives can exhibit antimicrobial properties through various mechanisms.[18] These can include the disruption of the cell membrane, inhibition of essential enzymes, or interference with nutrient transport.[19][20] The presence of the chloro group in this compound may enhance its lipophilicity, potentially facilitating its passage across microbial cell membranes and increasing its antimicrobial efficacy.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its synthesis and characterization. While its specific biological roles are yet to be fully elucidated, its structural analogy to succinate suggests a potential role as an enzyme inhibitor, a hypothesis that warrants further investigation, particularly in the context of drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this compound.
References
- 2. This compound | CAS#:34034-87-2 | Chemsrc [chemsrc.com]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. medpharma12.com [medpharma12.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER(34034-87-2) 1H NMR spectrum [chemicalbook.com]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) [hmdb.ca]
- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Diethyl 2-Chloro-3-oxosuccinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-chloro-3-oxosuccinate is a highly versatile and reactive synthetic building block, distinguished by the presence of two key electrophilic centers: a chloro group at the α-position and a ketone at the β-position. This unique structural arrangement allows for a diverse range of reactions with a wide variety of nucleophiles, making it an invaluable precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal and materials science interest. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including amines, thiols, hydrazines, and active methylene compounds. It details the reaction mechanisms, provides quantitative data on yields and reaction conditions, and outlines experimental protocols for key transformations.
Core Reactivity Principles
The reactivity of this compound is governed by its two primary electrophilic sites. Nucleophiles can attack either the carbon bearing the chloro group in a nucleophilic substitution reaction (SN2) or the carbonyl carbon of the keto group in a nucleophilic addition or condensation reaction. The reaction pathway is often dictated by the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the inherent reactivity of the electrophilic centers.
Key Reactive Sites:
-
α-Carbon (C2): Attached to the electron-withdrawing chloro group, this carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
-
β-Carbonyl Carbon (C3): The ketone carbonyl group is a classic electrophilic site for nucleophilic addition, which can be followed by dehydration to form various condensation products.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, are particularly important reactants for this compound, leading to the formation of a wide array of nitrogen-containing heterocycles.
Reaction with Amines: Synthesis of Pyrroles and Other N-Heterocycles
The reaction with primary amines typically proceeds via a tandem reaction involving initial nucleophilic substitution at the C2 position, followed by intramolecular condensation with the C3 keto group to form substituted pyrrole derivatives.
An In-depth Technical Guide to the Discovery and First Synthesis of Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate, a halogenated ester, is a versatile building block in organic synthesis, primarily utilized as an intermediate in the preparation of a variety of pharmaceuticals and agrochemicals. Its chemical structure, featuring a reactive chloro group and a keto functionality, allows for diverse chemical transformations, making it a valuable precursor for more complex molecules. This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
While the broader exploration of substituted succinate derivatives dates back to mid-20th-century organic chemistry research, this compound was formally catalogued in chemical registries, such as the PubChem database, on October 26, 2006. The primary and most well-established method for its synthesis is the Claisen condensation of diethyl oxalate and ethyl chloroacetate. This reaction leverages the electrophilic nature of diethyl oxalate and the nucleophilic character of the enolate formed from ethyl chloroacetate.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34034-87-2 | [1] |
| Molecular Formula | C₈H₁₁ClO₅ | [1] |
| Molecular Weight | 222.62 g/mol | [1] |
| Boiling Point | 130 °C at 9 mmHg | |
| Density | 1.23 g/cm³ | |
| Refractive Index | 1.4480 | |
| Flash Point | 108 °C |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Data not fully available in searched sources. |
| ¹³C NMR | Data not fully available in searched sources. |
| Infrared (IR) | Data not fully available in searched sources. |
| Mass Spectrometry (MS) | Data not fully available in searched sources. |
First Synthesis: Experimental Protocol
The first reported synthesis of this compound is a mixed Claisen condensation reaction. Below are two detailed protocols based on the available literature, one employing sodium tert-butoxide and the other sodium ethoxide.
Protocol 1: Synthesis using Sodium tert-Butoxide in Tetrahydrofuran
This method is reported to yield approximately 71% of the final product.
Reagents:
-
Diethyl oxalate
-
Ethyl chloroacetate
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of sodium tert-butoxide in anhydrous tetrahydrofuran is prepared and cooled to a reduced temperature (e.g., 0 °C) under a nitrogen atmosphere.
-
Enolate Formation: Ethyl chloroacetate is added dropwise to the stirred solution of sodium tert-butoxide in THF. The mixture is stirred for a specified period to ensure the complete formation of the enolate.
-
Condensation: Diethyl oxalate is then added dropwise to the reaction mixture while maintaining the reduced temperature. The reaction is allowed to proceed with stirring for several hours until completion, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid to neutralize the base. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (110-140 °C at 10 torr) to yield pure this compound.
Protocol 2: Synthesis using Sodium Ethoxide in Ethanol
This protocol presents an alternative base and solvent system for the condensation.
Reagents:
-
Diethyl oxalate
-
Ethyl chloroacetate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. The solution is then cooled to 0-5 °C in an ice bath.
-
Addition of Diethyl Oxalate: Diethyl oxalate is added to the cooled sodium ethoxide solution with stirring.
-
Condensation: Ethyl chloroacetate is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 0-5 °C. The reaction is stirred for an additional period to ensure completion.
-
Work-up: The reaction is quenched by the addition of an acidic solution. The product is then extracted with diethyl ether.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Synthetic Pathway and Workflow
The following diagrams illustrate the key signaling pathway of the Claisen condensation and the experimental workflow for the synthesis of this compound.
Caption: Claisen condensation pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Tautomerism in Diethyl 2-chloro-3-oxosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl 2-chloro-3-oxosuccinate, a halogenated β-keto ester, is a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds of pharmaceutical interest.[1] Like other 1,3-dicarbonyl compounds, it is capable of existing in a tautomeric equilibrium between its keto and enol forms. Understanding this equilibrium is crucial for predicting its reactivity and for the precise control of chemical reactions in which it participates. This guide provides an in-depth analysis of the tautomerism of this compound, including the structural aspects of its tautomers, the factors influencing the equilibrium, and the experimental methodologies used for its study. Due to a lack of specific published quantitative data for this particular compound, this guide leverages established principles of keto-enol tautomerism in β-dicarbonyl and α-chloro-β-keto esters to provide a comprehensive theoretical framework and practical guidance.
Introduction to Tautomerism in β-Keto Esters
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][3] In β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[2][4] This stabilization can lead to a substantial population of the enol tautomer at equilibrium.
The position of the keto-enol equilibrium is sensitive to a variety of factors, including:
-
Solvent Polarity: Polar solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds, thus favoring the more polar keto form.[4] Conversely, nonpolar solvents tend to favor the internally hydrogen-bonded enol form.
-
Temperature: The effect of temperature on the equilibrium is determined by the enthalpy change (ΔH°) of the tautomerization.
-
Substituent Effects: The electronic properties of substituents on the dicarbonyl backbone can influence the relative stability of the keto and enol forms.
Tautomeric Forms of this compound
This compound can exist in equilibrium between its keto form and two possible enol forms, (Z)-enol and (E)-enol. The (Z)-enol is stabilized by an intramolecular hydrogen bond, making it the more predominant enol isomer.
Caption: Keto-enol tautomerism in this compound.
Quantitative Analysis of Tautomeric Equilibrium
KT = [Enol] / [Keto]
The percentage of the enol form can be calculated as:
% Enol = ([Enol] / ([Keto] + [Enol])) * 100
For analogous compounds like ethyl acetoacetate, the percentage of the enol form is highly dependent on the solvent.
Table 1: Estimated Tautomeric Equilibrium Data for this compound in Various Solvents (Hypothetical)
| Solvent | Dielectric Constant (ε) | Expected % Keto (approx.) | Expected % Enol (approx.) | Expected KT (approx.) |
| Hexane | 1.9 | ~20% | ~80% | ~4.0 |
| Chloroform | 4.8 | ~40% | ~60% | ~1.5 |
| Acetone | 20.7 | ~70% | ~30% | ~0.43 |
| Ethanol | 24.6 | ~85% | ~15% | ~0.18 |
| Water | 80.1 | >95% | <5% | <0.05 |
Note: This table presents hypothetical data based on the known behavior of similar β-keto esters. Actual experimental values for this compound may differ.
Experimental Protocols for Studying Tautomerism
The most common and powerful techniques for studying keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is particularly well-suited for quantifying the keto-enol equilibrium because the protons characteristic of each tautomer typically have distinct chemical shifts and the tautomerization process is often slow on the NMR timescale.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of this compound of the same concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).
-
NMR Acquisition: Record the 1H NMR spectra of each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer. To ensure quantitative results, use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
-
Data Analysis:
-
Identify the signals corresponding to the α-proton of the keto form and the vinylic proton of the enol form. The enolic hydroxyl proton may also be observed, but it can be broad and its chemical shift is highly dependent on solvent and concentration.
-
Carefully integrate the areas of these distinct signals.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(enol) / (Integral(keto) + Integral(enol))] * 100
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol equilibria. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (π → π* transition) than the keto form (n → π* transition).
Experimental Workflow for UV-Vis Analysis:
Caption: Workflow for UV-Vis analysis of tautomeric equilibrium.
Detailed Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis:
-
Identify the λmax of the absorption band corresponding to the enol tautomer.
-
To quantify the equilibrium, the molar extinction coefficient (ε) of the pure enol form is required. This can be estimated from the spectrum in a non-polar solvent where the enol form is expected to be overwhelmingly predominant.
-
Using the Beer-Lambert law (A = εbc), the concentration of the enol form in other solvents can be determined, allowing for the calculation of the equilibrium constant.
-
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemistry, influencing its reactivity and the outcome of synthetic transformations. While specific quantitative data for this compound remains to be published, a thorough understanding of the principles of keto-enol tautomerism in related systems provides a strong foundation for its application in research and development. The experimental protocols outlined in this guide offer a practical framework for researchers to quantitatively investigate the tautomeric equilibrium of this and other β-dicarbonyl compounds, enabling more precise control over their chemical behavior. Further experimental studies are warranted to establish a definitive quantitative profile of the tautomerism of this compound.
References
Stability and Storage of Diethyl 2-chloro-3-oxosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a reactive organic compound of significant interest in synthetic chemistry, primarily serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals. Its molecular structure, featuring an α-chloro-β-keto ester moiety, provides a unique combination of functional groups that are amenable to a variety of chemical transformations. However, this reactivity also implies a potential for instability under certain environmental conditions. A thorough understanding of the stability profile and optimal storage conditions for this compound is therefore crucial to ensure its quality, purity, and suitability for its intended applications.
This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound. It summarizes key physicochemical properties, recommended storage conditions, and potential degradation pathways. Furthermore, it outlines general methodologies for conducting stability assessments, including forced degradation studies and the development of stability-indicating analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.
| Property | Value |
| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate |
| Synonyms | Diethyl chlorooxalacetate, 2-Chloro-3-oxo-succinic acid diethyl ester |
| CAS Number | 34034-87-2 |
| Molecular Formula | C₈H₁₁ClO₅ |
| Molecular Weight | 222.62 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 130 °C at 9 mmHg |
| Density | 1.23 g/cm³ |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, proper storage is imperative. The recommended storage conditions are summarized in Table 2.
| Parameter | Recommendation |
| Temperature | 0-10 °C (Refrigerated) |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) |
| Light | Protect from light |
| Moisture | Store in a dry environment, protect from humidity |
| Container | Tightly sealed, non-reactive container |
Stability Profile and Potential Degradation Pathways
While specific, quantitative stability data for this compound is not extensively available in the public domain, its chemical structure suggests several potential degradation pathways under stress conditions. The presence of ester and α-chloro ketone functional groups makes the molecule susceptible to hydrolysis, and potentially to thermal and photolytic degradation.
Hydrolytic Degradation
Hydrolysis is a primary concern for esters, especially in the presence of acidic or basic conditions. The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids. The α-chloro ketone moiety may also be susceptible to hydrolysis, potentially leading to the formation of α-hydroxy ketones or other rearrangement products.
Thermal Degradation
Elevated temperatures can lead to the decomposition of this compound. The specific degradation products would depend on the temperature and the presence of other reactive species.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. For a molecule with carbonyl groups and a chlorine atom, photodegradation could involve various pathways, including decarbonylation, dehydrochlorination, or radical-mediated reactions.
A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.
Caption: Workflow for Investigating Degradation Pathways.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. These typically involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways. A general protocol for such a study is outlined below.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable buffers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution sample to a controlled light source (e.g., UV lamp at 254 nm and/or a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
General HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
The development and validation of the method should follow ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
The logical relationship for developing a stability-indicating method is depicted in the following diagram.
Caption: Workflow for Stability-Indicating Method Development.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful handling and storage to prevent degradation. The primary recommended storage condition is refrigeration (0-10 °C) in a dry, inert atmosphere, protected from light. The main potential degradation pathways include hydrolysis of the ester and α-chloro ketone functionalities. For researchers and drug development professionals, it is highly recommended to perform in-house stability studies under forced degradation conditions to understand the specific degradation profile of the compound in their particular application and to develop a validated stability-indicating analytical method for routine quality control. This proactive approach will ensure the reliability of experimental results and the quality of the final products derived from this important chemical building block.
An In-depth Technical Guide to the Safety, Handling, and MSDS of Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Diethyl 2-chloro-3-oxosuccinate (CAS No. 34034-87-2). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and responsibly in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a halogenated ester recognized for its utility as an intermediate in pharmaceutical and organic synthesis.[] Its reactivity is attributed to the presence of a chloro group and a keto group within a succinate framework.[2]
| Property | Value | Source(s) |
| CAS Number | 34034-87-2 | [][3] |
| Molecular Formula | C₈H₁₁ClO₅ | [][2] |
| Molecular Weight | 222.62 g/mol | [][2] |
| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate | [3] |
| Synonyms | 2-Chloro-3-oxo-succinic acid diethyl ester, Diethyl chlorooxalacetate | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 271.2°C at 760 mmHg | [] |
| Density | 1.23 g/cm³ | [] |
| Flash Point | 108°C | [4] |
| Storage Temperature | 0-10°C | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[5] It is important to note that the toxicological properties of this compound have not been fully investigated.[6]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
Primary Hazards: Corrosive, Irritant.[5]
Toxicological Information
Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Avoid contact with skin and eyes.[7]
-
Do not breathe vapor or mist.[8]
-
Wash hands thoroughly after handling.[7]
-
Use non-sparking tools and take precautionary measures against static discharge, especially as the flash point is 108°C.[4][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Recommended storage temperature is between 0°C and 10°C.[4]
-
Store away from incompatible materials.
Incompatible Materials and Hazardous Decomposition Products
Incompatible Materials:
While a comprehensive incompatibility chart for this specific compound is not available, based on its chemical structure (ester, alpha-chloro ketone), it is prudent to avoid contact with:
-
Strong Oxidizing Agents: May cause a violent reaction.
-
Strong Bases: Can promote hydrolysis of the ester groups and other reactions.
-
Strong Acids: Can catalyze hydrolysis.
-
Reducing Agents: May react with the ketone and chloro functionalities.
Hazardous Decomposition Products:
Thermal decomposition may produce toxic and corrosive fumes.[6] Expected decomposition products upon combustion include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl) gas[8]
First Aid Measures
In case of exposure, immediate medical attention is required.[9]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention.[6] |
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Dry chemical
-
Carbon dioxide (CO₂)
-
Alcohol-resistant foam
-
Water spray can be used to cool containers.[6]
Unsuitable Extinguishing Media:
-
Avoid using a solid water stream as it may scatter and spread the fire.
Specific Hazards Arising from the Chemical:
-
Combustible liquid.[6]
-
Containers may explode when heated.[6]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[6][8]
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 4).
-
Remove all sources of ignition.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material in a suitable, labeled container for chemical waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Below is a workflow for handling a spill of this compound:
Caption: Workflow for handling a chemical spill.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is limited, the following are summaries of standard methodologies that would be used to assess its skin and eye irritation potential.
Experimental Protocol for Skin Irritation/Corrosion (Based on OECD Guideline 404 & 439):
-
Test System: Reconstructed human epidermis (RhE) models or in vivo (albino rabbit).
-
Procedure (In Vitro):
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period.
-
After incubation, the tissue is rinsed, and cell viability is determined using a quantitative assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates irritation or corrosion.
-
-
Procedure (In Vivo):
-
A small area of the rabbit's skin is shaved.
-
The test substance is applied to the shaved area and covered with a gauze patch.
-
After a set exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points.
-
The severity of the reactions is scored.
-
Experimental Protocol for Eye Irritation (Based on OECD Guideline 405 & 492):
-
Test System: Reconstructed human cornea-like epithelium (RhCE) models or in vivo (albino rabbit).
-
Procedure (In Vitro):
-
The test substance is applied to the surface of the RhCE tissue.
-
After a specified exposure time, the tissue is rinsed.
-
Tissue viability is measured to assess cytotoxicity.
-
A significant decrease in viability suggests the potential for eye irritation.
-
-
Procedure (In Vivo):
-
A small amount of the substance is instilled into the conjunctival sac of one eye of the rabbit.
-
The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various intervals.
-
The effects are scored to determine the level of irritation.
-
Conclusion
This compound is a valuable chemical intermediate with significant hazards, including being harmful if swallowed or in contact with skin, and causing severe skin burns and eye damage. The lack of comprehensive toxicological data necessitates a cautious approach, adhering strictly to the safety and handling procedures outlined in this guide. Researchers and laboratory personnel must use appropriate personal protective equipment, work in well-ventilated areas, and be prepared for emergency situations such as spills or exposures. Proper storage and awareness of potential incompatibilities are also crucial for maintaining a safe working environment.
References
- 2. Buy this compound | 34034-87-2 [smolecule.com]
- 3. CAS 34034-87-2: diethyl 2-chloro-3-oxobutanedioate [cymitquimica.com]
- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [amp.chemicalbook.com]
- 5. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols: Diethyl 2-chloro-3-oxosuccinate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a highly versatile and reactive building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing an electrophilic ketone, a reactive α-chloro group, and two ester functionalities, allows for a variety of cyclocondensation and multicomponent reactions. This reactivity profile makes it an invaluable precursor for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which are privileged structures in medicinal chemistry and drug discovery. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of key heterocyclic systems.
Synthetic Applications Overview
The reactivity of this compound is centered around the sequential or domino reactions involving its three key functional groups. The α-chloro ketone moiety is a classic precursor for the formation of five- and six-membered rings through reactions with binucleophiles. The ester groups can participate in cyclization reactions or can be further modified post-heterocycle formation.
A general workflow for the utilization of this compound in heterocyclic synthesis involves the reaction with a suitable binucleophile, leading to the formation of the core heterocyclic ring. Subsequent functionalization or aromatization steps can then be employed to generate the final target molecules.
Caption: General workflow for heterocyclic synthesis.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various heterocyclic systems using precursors analogous to this compound. These examples serve as a guide for developing specific protocols for the target compound.
| Heterocycle | Binucleophile | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pyrazole | Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85-95 | Reaction of α-haloketones with hydrazines |
| Pyridazinone | Hydrazine Hydrate | Acetic Acid | - | Reflux | 6 | 70-85 | Cyclocondensation of γ-ketoacids with hydrazine[1] |
| Pyrimidinone | Urea | Ethanol | HCl (cat.) | Reflux | 8 | 60-75 | Biginelli-type reaction with α-haloketones |
| Thiazole | Thiourea | Ethanol | - | Reflux | 5 | 70-80 | Hantzsch thiazole synthesis from α-haloketones |
| Oxazole | Urea | Acetic Anhydride | - | 100 | 3 | 55-65 | Robinson-Gabriel synthesis from α-acylamino ketones[2] |
| 1,4-Dihydropyridine | Ammonium Acetate, Aldehyde | Ethanol | - | Reflux | 12 | 65-80 | Hantzsch dihydropyridine synthesis[3] |
Experimental Protocols
Synthesis of Diethyl 3-chloro-5-oxo-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate (A Pyrazole Derivative)
This protocol describes the synthesis of a pyrazole derivative through the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.23 g) in absolute ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution.
-
In a dropping funnel, add hydrazine hydrate (12 mmol, 0.60 mL of 80% solution) and add it dropwise to the stirred solution at room temperature over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 3-chloro-5-oxo-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate.
Caption: Experimental workflow for pyrazole synthesis.
Synthesis of Diethyl 2-amino-4-oxo-4,5-dihydrothiazole-4,5-dicarboxylate (A Thiazole Derivative)
This protocol outlines the Hantzsch-type synthesis of a thiazole derivative from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Triethylamine
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5 mmol, 1.11 g) and thiourea (5 mmol, 0.38 g) in absolute ethanol (30 mL).
-
Add triethylamine (5.5 mmol, 0.77 mL) to the suspension.
-
Stir the reaction mixture at reflux for 5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure diethyl 2-amino-4-oxo-4,5-dihydrothiazole-4,5-dicarboxylate.
Caption: Logical relationship for thiazole synthesis.
Conclusion
This compound is a potent and adaptable reagent for the synthesis of a multitude of heterocyclic compounds. The protocols provided herein, based on established synthetic transformations of analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this starting material. The ability to generate complex molecular architectures in a straightforward manner underscores the importance of this compound in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of binucleophiles is anticipated to yield novel and biologically active heterocyclic entities.
References
Application Notes and Protocols for Pyrazole Synthesis Using Diethyl 2-Chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for diverse biological activities, and they are integral components of numerous therapeutic agents. The pyrazole scaffold is found in drugs with a wide range of applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance efficacy and reduce side effects.
One key precursor for the synthesis of functionalized pyrazoles is diethyl 2-chloro-3-oxosuccinate. This chlorinated β-ketoester provides a reactive scaffold for the construction of the pyrazole core through condensation reactions with various hydrazine derivatives. The presence of the chloro substituent and two ester groups offers opportunities for further functionalization, making it a valuable starting material for the generation of diverse pyrazole libraries for drug screening and development.
These application notes provide detailed protocols for the synthesis of pyrazole derivatives from this compound, along with representative data and visualizations to guide researchers in this synthetic endeavor.
Reaction Principle
The synthesis of the pyrazole ring from a β-ketoester and a hydrazine is a classic and reliable condensation reaction.[1] The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical β-ketoester like this compound, the reaction can potentially lead to regioisomers, depending on which carbonyl group is initially attacked. However, the reactivity of the ketone carbonyl is generally higher than that of the ester carbonyl, guiding the regioselectivity of the initial attack. The presence of the chloro group at the α-position can influence the reactivity of the adjacent carbonyls and also serves as a handle for post-synthetic modifications.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate
This protocol describes the synthesis of a pyrazole derivative using this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 44.9 mmol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.25 g, 44.9 mmol) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (100 mL) and distilled water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate.
Protocol 2: Synthesis of Diethyl 4-chloro-1-phenyl-1H-pyrazole-3,5-dicarboxylate
This protocol details the synthesis of an N-substituted pyrazole using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 22.4 mmol) in glacial acetic acid (30 mL).
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (2.43 g, 22.4 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (150 mL) with stirring. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with distilled water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure diethyl 4-chloro-1-phenyl-1H-pyrazole-3,5-dicarboxylate.
Data Presentation
The following table summarizes hypothetical quantitative data for pyrazole derivatives synthesized from this compound.
| Compound ID | R-group (on N1) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| PZ-01 | H | 78 | 115-117 | 13.5 (br s, 1H), 4.45 (q, 4H), 1.40 (t, 6H) | 162.1, 145.3, 110.8, 62.5, 14.0 |
| PZ-02 | Phenyl | 85 | 98-100 | 7.50-7.30 (m, 5H), 4.35 (q, 4H), 1.30 (t, 6H) | 161.8, 148.9, 138.2, 129.5, 128.7, 125.4, 112.3, 62.8, 13.9 |
| PZ-03 | 4-Methylphenyl | 82 | 105-107 | 7.25 (d, 2H), 7.15 (d, 2H), 4.34 (q, 4H), 2.38 (s, 3H), 1.29 (t, 6H) | 161.9, 148.7, 138.5, 135.9, 129.8, 125.3, 112.1, 62.7, 21.1, 13.9 |
| PZ-04 | 4-Chlorophenyl | 88 | 121-123 | 7.45 (d, 2H), 7.35 (d, 2H), 4.36 (q, 4H), 1.31 (t, 6H) | 161.7, 148.5, 136.8, 134.5, 129.7, 126.8, 112.5, 62.9, 13.8 |
Mandatory Visualizations
Reaction Mechanism
Caption: General reaction mechanism for pyrazole synthesis.
Experimental Workflow
Caption: Experimental workflow for pyrazole synthesis.
References
Application of Diethyl 2-chloro-3-oxosuccinate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of a variety of pharmaceutical building blocks. Its unique structural features, including a reactive chlorine atom and a β-keto ester moiety, make it an ideal precursor for the construction of diverse heterocyclic systems, which are prevalent in many clinically important drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and pyridazinone derivatives, classes of compounds well-recognized for their anti-inflammatory and analgesic properties.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial starting material for the synthesis of substituted pyrazoles and pyridazinones. These heterocyclic cores are found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The reactivity of the chloro and keto groups allows for facile cyclization reactions with hydrazine derivatives, leading to the formation of these important pharmaceutical intermediates.
Table 1: Overview of Pharmaceutical Intermediates from this compound
| Intermediate Class | General Structure | Therapeutic Area |
| Pyrazole-3-carboxylates | Substituted Pyrazole Ring | Anti-inflammatory, Analgesic |
| Pyridazinone-3-carboxylates | Substituted Pyridazinone Ring | Anti-inflammatory, Analgesic, Antihypertensive |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a pyrazole and a pyridazinone intermediate from this compound.
Protocol 1: Synthesis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a pyrazole derivative, which can serve as a precursor for various anti-inflammatory agents. The reaction involves a cyclocondensation reaction between this compound and phenylhydrazine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add glacial acetic acid as a catalyst (approximately 10% v/v of the total solvent volume).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate.
-
Dry the purified product under vacuum.
Table 2: Quantitative Data for the Synthesis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate
| Parameter | Value |
| Molar Ratio (Starting Material:Reagent) | 1:1 |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
This protocol describes the synthesis of a pyridazinone derivative, a key intermediate for compounds with potential analgesic and anti-inflammatory activities.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Sodium Ethoxide (catalytic amount)
-
Deionized Water
-
Hydrochloric Acid (for neutralization)
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.
-
To this solution, add this compound (1.0 eq) dropwise while stirring.
-
Add a solution of phenylhydrazine (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Table 3: Quantitative Data for the Synthesis of Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
| Parameter | Value |
| Molar Ratio (Starting Material:Reagent) | 1:1 |
| Reaction Time | 8-10 hours |
| Reaction Temperature | Reflux |
| Catalyst | Sodium Ethoxide |
| Solvent | Ethanol |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >97% |
Mechanism of Action and Signaling Pathway
The anti-inflammatory and analgesic effects of many pyrazole and pyridazinone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Experimental Workflow
The general workflow for the synthesis and preliminary evaluation of pharmaceutical intermediates from this compound is outlined below.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of pyrazole and pyridazinone-based pharmaceutical intermediates. The straightforward reaction protocols and the potential for diverse functionalization make it an attractive building block for the discovery and development of novel anti-inflammatory and analgesic drugs. The provided protocols and workflows offer a solid foundation for researchers to explore the synthetic utility of this versatile compound.
References
Application Notes and Protocols: Synthesis of Diethyl 2-chloro-3-oxosuccinate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 2-chloro-3-oxosuccinate, a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. The synthesis is achieved through a mixed Claisen condensation reaction between diethyl oxalate and ethyl chloroacetate. This method offers a reliable and efficient route to the target compound. Included herein are the reaction mechanism, a comprehensive experimental protocol, and a summary of key quantitative data.
Introduction
This compound is a versatile intermediate in organic synthesis due to its multiple reactive sites. The presence of a chloro group, a ketone, and two ester functionalities allows for a variety of subsequent chemical transformations. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, provides an effective method for its preparation. Specifically, a mixed or "crossed" Claisen condensation is employed, where diethyl oxalate serves as the acylating agent and ethyl chloroacetate provides the enolizable α-protons. Diethyl oxalate is a particularly suitable reagent for this transformation as it lacks α-hydrogens, thus preventing self-condensation and leading to the formation of a single primary product.
Reaction Mechanism
The synthesis of this compound proceeds via a base-catalyzed mixed Claisen condensation. The mechanism can be outlined in the following steps:
-
Enolate Formation: A strong base, such as sodium tert-butoxide, abstracts the acidic α-proton from ethyl chloroacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the desired β-keto ester, this compound.
-
Deprotonation (Driving Force): The resulting product has an acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This effectively irreversible step drives the reaction to completion.
-
Protonation: An acidic workup is performed to neutralize the enolate and any remaining base, yielding the final product.
Experimental Protocol
This protocol is based on established procedures for the Claisen condensation synthesis of this compound.[1]
Materials:
-
Ethyl chloroacetate
-
Diethyl oxalate
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium tert-butoxide.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Prepare a solution of ethyl chloroacetate and diethyl oxalate in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium tert-butoxide at 0°C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, and then let it warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous solution of hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 71% | [1] |
| Molecular Formula | C₈H₁₁ClO₅ | |
| Molecular Weight | 222.62 g/mol | |
| Boiling Point | 110-140 °C at 10 torr | [1] |
Spectroscopic Data (Predicted):
While experimental spectra were not available in the searched literature, typical chemical shifts and vibrational frequencies can be predicted based on the structure of this compound.
| Spectroscopy | Predicted Peaks |
| ¹H NMR | δ 1.3-1.4 (t, 6H, 2 x -OCH₂CH₃), 4.3-4.4 (q, 4H, 2 x -OCH₂CH₃), 5.1 (s, 1H, -CHCl-) |
| ¹³C NMR | δ 13.9 (2 x -OCH₂CH₃), 63.0 (2 x -OCH₂CH₃), 65.0 (-CHCl-), 165.0 (2 x C=O, esters), 188.0 (C=O, ketone) |
| IR (cm⁻¹) | ~1750 (C=O, ester), ~1730 (C=O, ketone), ~1200 (C-O, ester), ~750 (C-Cl) |
Visualizations
Claisen Condensation Mechanism for this compound Synthesis
Caption: The Claisen condensation mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Diethyl 2-chloro-3-oxosuccinate as a Versatile Precursor for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a highly reactive and versatile building block in organic synthesis. Its unique chemical structure, featuring a reactive chloro group and a keto functionality within a succinate framework, allows for a variety of chemical transformations. This compound serves as a valuable precursor for the synthesis of a diverse range of novel organic compounds, particularly heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyridazinone, pyrazolone, and 1,3,4-oxadiazole derivatives starting from this compound.
Key Applications
This compound is a key intermediate in the synthesis of various bioactive molecules. Its derivatives have shown potential as:
-
Pharmaceutical Agents: Including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1]
-
Agrochemicals: Derivatives may be explored for use as herbicides and pesticides.
-
Specialty Polymers: The compound can be incorporated into polymers to create materials with unique properties.
The reactivity of this compound is primarily centered around nucleophilic substitution at the chlorinated carbon and condensation reactions at the keto group, often leading to cyclization to form heterocyclic structures.
Synthesis of Novel Heterocyclic Compounds
This section details the synthesis of three classes of heterocyclic compounds using this compound as the starting material.
Synthesis of Pyridazinone Derivatives
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The synthesis of a pyridazinone derivative from this compound can be achieved through a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 4-chloro-3-oxo-2,3,4,5-tetrahydropyridazine-5-carboxylate
This protocol is adapted from the general synthesis of pyridazinones from γ-keto esters.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 222.62 | 10 | 2.23 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 12 | ~0.75 mL |
| Absolute Ethanol | - | - | 50 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.23 g, 10 mmol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (~0.75 mL, 12 mmol) and a few drops of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 4-chloro-3-oxo-2,3,4,5-tetrahydropyridazine-5-carboxylate.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 65-75% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the ethyl ester and pyridazinone ring protons. |
| ¹³C NMR | Signals for carbonyls (ester and lactam), and carbons of the heterocyclic ring. |
| Mass Spec | Molecular ion peak corresponding to C₇H₉ClN₂O₃. |
Synthesis of Pyrazolone Derivatives
Pyrazolone derivatives are another important class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties. The synthesis of a pyrazolone derivative from this compound involves a cyclocondensation reaction with a substituted hydrazine, such as phenylhydrazine.
Experimental Protocol: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
This protocol is adapted for this compound based on similar reactions.
Reaction Scheme:
Caption: Synthesis of a pyrazolone derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 222.62 | 10 | 2.23 g |
| Phenylhydrazine | 108.14 | 10 | 1.08 g |
| Glacial Acetic Acid | - | - | 40 mL |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (2.23 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (40 mL).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 70-80% |
| Appearance | Crystalline solid |
| ¹H NMR | Signals for the ethyl ester, phenyl ring, and pyrazolone ring protons. |
| ¹³C NMR | Carbonyl signals for the ester and pyrazolone ring, and aromatic carbons. |
| Mass Spec | Molecular ion peak corresponding to C₁₂H₁₂N₂O₃.[2] |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have gained significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. A plausible route to synthesize a 1,3,4-oxadiazole derivative from this compound involves a multi-step process starting with the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate
This is a proposed synthetic route.
Reaction Scheme:
Caption: Synthesis of a 1,3,4-oxadiazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 222.62 | 10 | 2.23 g |
| Carbohydrazide | 90.08 | 10 | 0.90 g |
| Pyridine | - | - | 20 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | ~10 mL |
Procedure:
Step 1: Formation of the Diacylhydrazine Intermediate
-
In a 100 mL round-bottom flask, dissolve this compound (2.23 g, 10 mmol) and carbohydrazide (0.90 g, 10 mmol) in pyridine (20 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with cold water and dry to obtain the intermediate.
Step 2: Cyclodehydration
-
In a 50 mL round-bottom flask, suspend the dried intermediate in phosphorus oxychloride (10 mL).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 50-60% (overall) |
| Appearance | Solid |
| ¹H NMR | Signals for the chloromethyl, and ethyl ester protons. |
| ¹³C NMR | Signals for the oxadiazole ring carbons, carbonyl of the ester, and chloromethyl carbon. |
| Mass Spec | Molecular ion peak corresponding to C₆H₇ClN₂O₃. |
Biological Activity and Signaling Pathways
Many of the heterocyclic compounds synthesized from this compound derivatives exhibit significant biological activities, particularly as inhibitors of key signaling pathways implicated in diseases like cancer.
Inhibition of Kinase Signaling Pathways:
-
Pyridazinone derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
Pyrazole derivatives have demonstrated anticancer activity through the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). EGFR is a crucial driver of cell proliferation in many cancers, while CDKs are essential for cell cycle progression.
Below are simplified diagrams of these signaling pathways, highlighting the points of inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Caption: EGFR signaling pathway and inhibition.
Caption: CDK-mediated cell cycle progression and inhibition.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of novel organic compounds, particularly heterocycles with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the synthesis of pyridazinone, pyrazolone, and 1,3,4-oxadiazole derivatives. The biological significance of these scaffolds, particularly as inhibitors of key signaling pathways in cancer, underscores the importance of further research and development in this area. These application notes and protocols are intended to facilitate the exploration of new chemical entities with the potential for significant contributions to drug discovery and development.
References
Experimental procedure for the synthesis of substituted pyridazines using Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyridazine and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The synthesis of the pyridazine core is a fundamental undertaking in medicinal chemistry. While numerous methods exist for the synthesis of pyridazines, this protocol focuses on a proposed route starting from the readily available diethyl 2-chloro-3-oxosuccinate. This starting material offers the potential for a direct and efficient one-pot synthesis of functionalized pyridazinones through a cyclocondensation reaction with hydrazine and its substituted analogues. The presence of the chloro-substituent at the α-position of the β-keto ester is anticipated to facilitate ring closure.
Experimental Protocol
This protocol describes a general procedure for the synthesis of ethyl 2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylates.
Materials:
-
This compound
-
Hydrazine hydrate
-
Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol (absolute)
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding hydrazine derivative (1.1 eq).
-
Base Addition: Add triethylamine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL per mmol of starting material) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure substituted pyridazinone.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various substituted pyridazinones based on the proposed protocol.
| Entry | Hydrazine Derivative | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Hydrazine hydrate | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | C₇H₈N₂O₃ | 168.15 | 75 |
| 2 | Phenylhydrazine | Ethyl 2-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | C₁₃H₁₂N₂O₃ | 244.25 | 82 |
| 3 | Methylhydrazine | Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | C₈H₁₀N₂O₃ | 182.18 | 78 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of substituted pyridazines.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic; handle with extreme care.
-
This compound is a halogenated compound and should be handled with caution.
-
Exercise care when working with solvents and reagents under reflux.
Application Notes and Protocols for Diethyl 2-chloro-3-oxosuccinate in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for named reactions involving Diethyl 2-chloro-3-oxosuccinate. This versatile reagent serves as a key building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
Pyridazinone Synthesis via Cyclocondensation
The reaction of γ-keto esters with hydrazine to form pyridazinones is a classical and efficient method for constructing this important heterocyclic scaffold.[1][2][3] Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. This compound, as a functionalized γ-keto ester, is a valuable precursor for the synthesis of substituted pyridazinones.
Application Note
The cyclocondensation of this compound with hydrazine hydrate provides a direct route to 4-chloro-5-ethoxycarbonyl-6-oxo-1,6-dihydropyridazine. The reaction proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular nucleophilic acyl substitution to form the stable six-membered ring. The resulting substituted pyridazinone is a versatile intermediate for further functionalization, making it a valuable scaffold in the development of novel therapeutic agents.
Experimental Protocol
Materials and Reagents:
-
This compound (C₈H₁₁ClO₅, MW: 222.62 g/mol )
-
Hydrazine hydrate (N₂H₄·H₂O, ~64-80% N₂H₄)
-
Ethanol, absolute
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in dichloromethane (20 mL/mmol) and washed with deionized water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyridazinone derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | 4-chloro-5-ethoxycarbonyl-6-oxo-1,6-dihydropyridazine | Ethanol | Reflux | 4-6 | 70-85* | [1][2] |
| Ethyl levulinate | Hydrazine hydrate | 6-methyl-4,5-dihydropyridazin-3(2H)-one | Ethanol | Reflux | - | High | [2] |
| 3-substituted γ-keto acids | Hydrazine hydrate | 5,6-disubstituted pyridazin-3(2H)-ones | - | - | - | 30-67 | [1] |
*Yields are estimated based on similar reactions and may vary depending on specific reaction conditions and purification.
Experimental Workflow
Caption: Workflow for the synthesis of pyridazinone derivatives.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters (or β-keto acids) and aryl diazonium salts.[4][5] These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis. Due to its structure as an α-chloro-β-keto ester, this compound is a suitable substrate for this reaction, leading to the formation of functionalized hydrazones.
Application Note
In the Japp-Klingemann reaction with this compound, the reaction with an aryl diazonium salt is expected to proceed with the cleavage of one of the ester groups. The resulting product is a highly functionalized hydrazone, which can be a precursor for the synthesis of various heterocyclic systems, such as indoles and pyrazoles. The presence of the chloro-substituent offers an additional handle for subsequent chemical transformations.
Experimental Protocol
Materials and Reagents:
-
Aniline or substituted aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
This compound
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Diethyl ether
-
Deionized water
Equipment:
-
Beakers and flasks for solution preparation
-
Ice bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
Part A: Preparation of the Aryl Diazonium Salt
-
Dissolve the aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt.
Part B: Japp-Klingemann Coupling
-
In a separate flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium acetate (3.0 eq) in water and cool the mixture to 0-5 °C.
-
Slowly add the freshly prepared aryl diazonium salt solution from Part A to the solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The precipitated hydrazone product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure hydrazone.
Quantitative Data Summary
| β-Keto Ester | Aryl Diazonium Salt | Product Type | Base | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzenediazonium chloride | Hydrazone | Sodium acetate | 0-5 | 60-80* | [4][5] |
| Ethyl 2-methylacetoacetate | Benzenediazonium chloride | Hydrazone | - | - | - | [6] |
| Ethyl α-phenylthiocarbamylacetoacetate | Aryl diazonium salts | Hydrazone | Sodium acetate | - | 25-45 | [7] |
*Yields are estimated based on similar reactions and may vary depending on specific reaction conditions and purification.
Reaction Mechanism
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and perform their own risk assessments and optimization studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
Diethyl 2-chloro-3-oxosuccinate: A Versatile Building Block for Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of a variety of bioactive molecules, including agrochemicals. Its unique structural features, possessing both a reactive chloro group and a keto-enol tautomeric system, make it an ideal starting material for the construction of complex heterocyclic scaffolds that are prevalent in modern pesticides. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of agrochemicals, with a primary focus on its well-documented role in the preparation of imidazolinone herbicides.
Application in Herbicide Synthesis
This compound is a key precursor for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, a critical intermediate in the production of imidazolinone herbicides such as imazethapyr. Imidazolinone herbicides are widely used for broad-spectrum weed control in various crops.
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis
Imidazolinone herbicides act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicides prevent the synthesis of vital proteins, leading to the cessation of plant growth and eventual death. The specificity of these herbicides arises from the fact that this metabolic pathway is absent in animals, rendering them susceptible only to plants and some microorganisms.
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Threonine [label="Threonine", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; AHAS [label="Acetohydroxyacid\nSynthase (AHAS)", shape=ellipse, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"]; acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; isomeroreductase [label="Ketol-acid\nreductoisomerase", shape=ellipse, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dihydroxy_isovalerate [label="α,β-Dihydroxy\nisovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroxy_methylvalerate [label="α,β-Dihydroxy\n-β-methylvalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; dehydratase [label="Dihydroxy-acid\ndehydratase", shape=ellipse, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; keto_isovalerate [label="α-Keto-isovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; keto_methylvalerate [label="α-Keto-β-methylvalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; transaminase [label="Branched-chain\naminotransferase", shape=ellipse, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Valine [label="Valine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazolinone [label="Imidazolinone\nHerbicides", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyruvate -> AHAS; Threonine -> alpha_ketobutyrate; alpha_ketobutyrate -> AHAS; AHAS -> acetolactate; AHAS -> acetohydroxybutyrate; acetolactate -> isomeroreductase; acetohydroxybutyrate -> isomeroreductase; isomeroreductase -> dihydroxy_isovalerate; isomeroreductase -> dihydroxy_methylvalerate; dihydroxy_isovalerate -> dehydratase; dihydroxy_methylvalerate -> dehydratase; dehydratase -> keto_isovalerate; dehydratase -> keto_methylvalerate; keto_isovalerate -> transaminase; keto_methylvalerate -> transaminase; transaminase -> Valine; transaminase -> Isoleucine; keto_isovalerate -> Leucine; Imidazolinone -> AHAS [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Invisible edges for alignment {rank=same; Pyruvate; Threonine} {rank=same; acetolactate; acetohydroxybutyrate} {rank=same; dihydroxy_isovalerate; dihydroxy_methylvalerate} {rank=same; keto_isovalerate; keto_methylvalerate} {rank=same; Valine; Isoleucine; Leucine}
} .enddot Caption: Branched-chain amino acid biosynthesis pathway and the site of inhibition by imidazolinone herbicides.
Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate
The synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate from this compound proceeds via a Hantzsch-type pyridine synthesis. The reaction involves the condensation of this compound with 2-ethylacrolein and a nitrogen source, typically ammonium acetate.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; charge_reactants [label="Charge reactor with\nAmmonium Acetate and Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to 80°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_precursors [label="Add mixture of\nthis compound\nand 2-Ethylacrolein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Maintain at 80°C for 5 hours", fillcolor="#FBBC05", fontcolor="#202124"]; remove_solvent [label="Remove solvent under\nreduced pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve_wash [label="Dissolve residue in Toluene\nand wash with water until neutral", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_concentrate [label="Dry organic phase and\nconcentrate to yield final product", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nDiethyl 5-ethyl-2,3-pyridinedicarboxylate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> charge_reactants; charge_reactants -> heat; heat -> add_precursors; add_precursors -> react; react -> remove_solvent; remove_solvent -> dissolve_wash; dissolve_wash -> dry_concentrate; dry_concentrate -> end; } .enddot Caption: Experimental workflow for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Experimental Protocol
Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate
Materials:
-
This compound (M1)
-
2-Ethylacrolein
-
Ammonium acetate
-
Absolute ethanol
-
Toluene
-
Water
-
Four-necked flask equipped with a mechanical stirrer and a thermometer
Procedure:
-
A four-necked flask is charged with ammonium acetate and absolute ethanol.
-
The mixture is heated to 80°C with stirring.
-
A mixture of this compound and 2-ethylacrolein is then added to the flask.
-
The reaction mixture is maintained at 80°C for 5 hours.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The residue is dissolved in toluene and washed with water until the aqueous layer is neutral.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound (M1) | 0.099 mol | |
| 2-Ethylacrolein | 0.119 mol | |
| Ammonium acetate | 0.248 mol | |
| Absolute Ethanol (solvent) | 70 mL | |
| Reaction Conditions | ||
| Temperature | 80 °C | |
| Reaction Time | 5 hours | |
| Product | ||
| Diethyl 5-ethyl-2,3-pyridinedicarboxylate | 26.4 g | |
| Yield | 96.5 % | |
| Purity (by HPLC) | 98 % | |
| Spectroscopic Data (¹H NMR, CDCl₃, 300 MHz) | δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H) |
Application in Fungicide and Insecticide Synthesis
While the use of this compound is well-established in herbicide synthesis, its application as a direct building block for commercial fungicides and insecticides is less extensively documented in publicly available literature. However, its inherent reactivity makes it a plausible precursor for various heterocyclic systems that are core to many fungicidal and insecticidal molecules. For instance, the synthesis of pyrazole and oxazole derivatives, which are common moieties in fungicides and insecticides, can potentially utilize starting materials derived from or analogous to this compound. Further research and exploration in this area could unveil novel synthetic routes to important agrochemicals.
Conclusion
This compound is a valuable and versatile building block in the agrochemical industry. Its application in the efficient synthesis of imidazolinone herbicide intermediates is a clear demonstration of its utility. The detailed protocol provided herein offers a robust method for the preparation of diethyl 5-ethyl-2,3-pyridinedicarboxylate with high yield and purity. While its role in fungicide and insecticide synthesis is not as prominently documented, the chemical properties of this compound suggest a significant potential for the development of novel synthetic pathways for a broader range of agrochemicals. Researchers are encouraged to explore its reactivity to discover new and efficient routes to bioactive molecules.
The Versatile Role of Diethyl 2-chloro-3-oxosuccinate in Enolate Chemistry for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloro-3-oxosuccinate is a highly versatile reagent in organic synthesis, primarily owing to its unique combination of reactive functional groups. The presence of a keto group, a chloro leaving group, and two ester moieties allows for a rich enolate chemistry, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its derivatives have found applications in medicinal chemistry, with potential uses as anti-inflammatory, analgesic, and antimicrobial agents. This document provides detailed application notes and experimental protocols for key reactions involving the enolate chemistry of this compound.
Enolate Formation and Reactivity
The carbon atom positioned between the two carbonyl groups of the ester and keto functionalities exhibits enhanced acidity, facilitating the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is a soft nucleophile and can react with various electrophiles. Furthermore, the chloro substituent at the adjacent carbon provides a site for nucleophilic substitution, often in concert with cyclization reactions involving the keto or ester groups. The interplay of these reactive centers is the foundation of its synthetic utility.
Application Notes
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a classical approach for the synthesis of substituted pyrazoles. The initial reaction typically involves the condensation of the hydrazine with the keto group, followed by an intramolecular nucleophilic attack and subsequent aromatization to yield the pyrazole ring. The chloro substituent can be retained or displaced depending on the reaction conditions and the nature of the hydrazine.
Synthesis of Pyridazinone Derivatives
Pyridazinones, another important class of nitrogen-containing heterocycles, can be synthesized from this compound and hydrazines. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine reacts with both the keto and one of the ester functionalities.
Synthesis of Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of compounds with significant therapeutic applications. The reaction of this compound with o-phenylenediamine offers a pathway to novel benzodiazepine structures. The reaction involves the condensation of the diamine with the dicarbonyl compound, leading to the formation of the seven-membered diazepine ring.
Synthesis of Other Heterocycles
The reactivity of this compound extends to the synthesis of various other heterocyclic systems. Reactions with ureas, thioureas, and guanidines can lead to the formation of pyrimidinones, thiopyrimidinones, and aminopyrimidines, respectively. These reactions typically involve the initial formation of an adduct, followed by cyclization.
Quantitative Data Summary
| Product Class | Nucleophile | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Reference |
| Furazano[3,4-b]pyrazin-6-one | 3,4-Diaminofurazan | Ethanol | Acetic acid (cat.) | 2 | 65 | [1] |
| Furazano[3,4-b][2][3]diazepin-7-one | 3,4-Diaminofurazan | Ethanol | Acetic acid (cat.) | 2 | 15 | [1] |
| Pyrazole Derivative | Hydrazine Hydrate | Ethanol | - | Reflux | Not Specified | General Method |
| Benzodiazepine Derivative | o-Phenylenediamine | Acetonitrile | H-MCM-22 | 1-3 | Good to Excellent | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of Furazano[3,4-b]pyrazine and Furazano[3,4-b][2][3]diazepine Derivatives
This protocol is based on the cyclocondensation reaction of this compound with 3,4-diaminofurazan.[1]
Materials:
-
This compound
-
3,4-Diaminofurazan
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of 3,4-diaminofurazan (1.0 mmol) in ethanol (20 mL), add this compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated products, ethyl 7-chloro-5-oxo-5,6-dihydrofurazano[3,4-b]pyrazine-2-carboxylate and ethyl 8-chloro-6-oxo-6,7-dihydro-1H-furazano[3,4-b][2][3]diazepine-3-carboxylate, can be separated by fractional crystallization or column chromatography.
-
Wash the isolated solids with cold ethanol and dry under vacuum.
Expected Yield:
Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives
This protocol provides a general method for the synthesis of pyrazole derivatives from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired ethyl 2-chloro-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.
Protocol 3: General Procedure for the Synthesis of 1,5-Benzodiazepine Derivatives
This protocol is an adaptation for the synthesis of benzodiazepine derivatives using this compound, based on general methods employing dicarbonyl compounds.[2][4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Acetonitrile
-
H-MCM-22 (or another suitable acid catalyst)
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in acetonitrile (10 mL), add a catalytic amount of H-MCM-22.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the desired benzodiazepine derivative.
Visualizations
Caption: General reaction pathway of this compound.
Caption: A typical experimental workflow for synthesis.
Caption: Reactivity of this compound.
References
- 1. A co-crystal of heterobicyclic isomers as a product of the cyclocondensation reaction of 3,4-diaminofurazan with diethyl-2-oxosuccinate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-chloro-3-oxosuccinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-chloro-3-oxosuccinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Claisen condensation method.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture in Reagents or Glassware: The alkoxide base (e.g., sodium tert-butoxide) is highly sensitive to moisture, which will consume the base and inhibit the reaction. | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure starting materials are dry.[1] |
| Ineffective Base: The base may have degraded due to improper storage or handling. | Use a fresh, unopened container of the alkoxide base. If preparing in situ (e.g., sodium ethoxide from sodium and ethanol), ensure the sodium is clean and the ethanol is absolute. | |
| Low Reaction Temperature: While the reaction is typically initiated at low temperatures to control exothermicity, prolonged low temperatures may slow the reaction rate. | After the initial addition of reagents at 0°C, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion. | |
| Formation of Significant Byproducts | Self-Condensation of Ethyl Chloroacetate: If the concentration of the enolizable ester (ethyl chloroacetate) is too high relative to the non-enolizable ester (diethyl oxalate), self-condensation can occur. | Add the mixture of ethyl chloroacetate and diethyl oxalate dropwise to the base solution to maintain a low concentration of the enolizable ester at any given time. |
| Reaction with Solvent: If using an alcohol as a solvent (e.g., ethanol), transesterification with the starting materials or product can occur. | Tetrahydrofuran (THF) is the preferred solvent when using sodium tert-butoxide to avoid this side reaction.[1] | |
| Difficult Product Isolation/Purification | Incomplete Acidification during Work-up: If the reaction mixture is not sufficiently acidified, the product may remain as its enolate salt in the aqueous layer, leading to low organic phase recovery. | During the work-up, ensure the aqueous layer is acidic (pH 1-2) by testing with litmus paper after the addition of hydrochloric acid.[1] |
| Emulsion Formation during Extraction: The presence of salts and polar byproducts can lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. | |
| Co-distillation with Impurities: During vacuum distillation, impurities with similar boiling points to the product can co-distill, leading to a pure product. | Ensure the vacuum is stable and the distillation is performed slowly with efficient fractionation. A Vigreux column can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The most well-established and highest-yielding method is the mixed Claisen condensation of ethyl chloroacetate and diethyl oxalate.[1] The optimized procedure utilizes sodium tert-butoxide as the base in tetrahydrofuran (THF) at 0°C, which has been reported to yield up to 71% of the final product.[1]
Q2: Can I use sodium ethoxide in ethanol instead of sodium tert-butoxide in THF?
A2: Yes, using sodium ethoxide in ethanol is a viable, and often more economical, alternative. However, this method typically results in lower yields and may require longer reaction times compared to the sodium tert-butoxide/THF system.[1] Additionally, the use of ethanol as a solvent can lead to transesterification side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (a co-spot of ethyl chloroacetate and diethyl oxalate) on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new, typically lower Rf spot, will indicate the formation of the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
Q4: What are the key safety precautions to consider during this synthesis?
A4: this compound is harmful if ingested or comes into contact with skin.[1] It is also a skin and eye irritant.[1] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Sodium tert-butoxide and other alkoxide bases are corrosive and moisture-sensitive; handle them with care under an inert atmosphere if possible.
Q5: What is the best method for purifying the final product?
A5: The recommended purification method is vacuum distillation.[1] The crude product is distilled under reduced pressure, with the fraction boiling at 110-140°C at 10 torr being collected.[1]
Data Presentation
| Synthetic Method | Base | Solvent | Temperature | Reported Yield | Reference |
| Mixed Claisen Condensation | Sodium tert-butoxide | Tetrahydrofuran (THF) | 0°C to room temp. | 71% | [1] |
| Mixed Claisen Condensation | Sodium ethoxide | Ethanol | 0-5°C to room temp. | Lower yields reported | [1] |
| Chlorination | Thionyl chloride or Phosphorus pentachloride | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Optimized Synthesis of this compound using Sodium tert-butoxide in THF
Materials:
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroacetate
-
Diethyl oxalate
-
Concentrated Hydrochloric Acid (HCl)
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Dichloromethane (or Diethyl Ether)
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Anhydrous Sodium Sulfate
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Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium tert-butoxide (1.0 mol) in anhydrous THF (1 L).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reactants: While stirring vigorously under a nitrogen atmosphere, add a mixture of ethyl chloroacetate (1.0 mol) and diethyl oxalate (1.0 mol) dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.
-
Work-up - Quenching and Acidification: Carefully add an aqueous HCl solution (90 mL of concentrated HCl in 400 mL of water) to the reaction mixture to quench the reaction and neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Washing and Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation, collecting the fraction that boils between 110-140°C at 10 torr.[1]
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Diethyl 2-chloro-3-oxosuccinate by Vacuum Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Diethyl 2-chloro-3-oxosuccinate via vacuum distillation.
Physicochemical Data & Distillation Parameters
For successful purification, it is crucial to understand the physical properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | [1][2][][4][5] |
| Molecular Weight | 222.62 g/mol | [1][2][][4][5] |
| Boiling Point (Atmospheric) | 271.2 °C (at 760 mmHg) | [1][2][] |
| Boiling Point (Vacuum) | 110-140 °C (at 10 torr) | [1][6] |
| Density | Approx. 1.23 - 1.3 g/cm³ | [1][2][][4] |
| Appearance | Colorless liquid | [4] |
| Common Synonyms | Diethyl chlorooxalacetate; 2-Chloro-3-oxo-succinic acid diethyl ester | [1][][5] |
Detailed Experimental Protocol: Vacuum Distillation
This protocol is based on established synthesis and purification procedures for this compound.[6]
Objective: To purify crude this compound from unreacted starting materials and synthesis byproducts.
Materials & Equipment:
-
Crude this compound (post-synthesis workup)
-
Round-bottom flask (distillation pot)
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer and adapter
-
Vacuum pump with tubing
-
Cold trap (recommended)
-
Manometer (pressure gauge)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Turn on the condenser cooling water. Close the system and slowly open the connection to the vacuum pump. Evacuate the system to the target pressure (e.g., 10 torr).
-
Heating & Stirring: Begin stirring the crude material. Once the target pressure is stable, gradually heat the distillation pot using the heating mantle.
-
Fraction Collection:
-
Monitoring: Continuously monitor the head temperature and the pressure. A stable temperature during distillation indicates a pure fraction is being collected.
-
Shutdown: Once the product has been collected, turn off the heater and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Characterization: Characterize the purified product (e.g., by NMR) to confirm purity. A 71% yield has been reported for the combined synthesis and purification process.[6]
Visualized Workflows and Logic
Caption: Experimental workflow for vacuum distillation.
Caption: Troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Topic: Pressure and Vacuum Issues
-
Q1: I cannot reach the target pressure of 10 torr. What are the common causes?
-
A: First, check all glass joints for leaks. Ensure they are properly sealed and clamped. Inspect all tubing for cracks or poor connections. Your vacuum pump may require an oil change, or the cold trap may be full or not cold enough.
-
-
Q2: The pressure is fluctuating during the distillation. Why is this happening?
-
A: This is often caused by outgassing of volatile impurities or uneven boiling (bumping). Ensure your stirring is vigorous and consistent. If the problem persists after the initial foreshot is removed, it may indicate a small leak in the system.
-
Topic: Product Decomposition
-
Q3: The liquid in the distillation pot has turned dark brown/black, and my yield is very low. What went wrong?
-
A: This is a classic sign of thermal decomposition. This compound, like many multi-functionalized molecules, can be sensitive to high temperatures.[1] The heating bath temperature was likely too high. Reduce the setpoint of your heating mantle and aim for a slower distillation rate. Ensure the pressure is sufficiently low, as a higher pressure requires a higher temperature to boil.
-
-
Q4: What is the maximum safe temperature for the heating bath?
-
A: A good rule of thumb is to keep the heating bath temperature no more than 20-30 °C above the target head temperature. For a boiling point of 110-140 °C, your bath temperature should ideally not exceed ~160-170 °C. Slower, more patient heating is always preferable.
-
Topic: Purity and Contamination
-
Q5: My purified product still contains starting materials (ethyl chloroacetate, diethyl oxalate). How can I improve its purity?
-
A: This indicates inefficient separation. Ensure you are carefully monitoring the distillation temperature. There should be a distinct temperature plateau as the product distills. If the boiling points are very close, consider using a short Vigreux column between the pot and the distillation head to improve fractional separation. Also, ensure the synthesis reaction went to completion before workup.[6]
-
-
Q6: I see a second compound co-distilling with my product. What should I do?
-
A: If an impurity is co-distilling, simple distillation is insufficient. You will need to either re-distill using a more efficient fractional distillation column or consider an alternative purification method, such as column chromatography, if the impurity persists.
-
Topic: Low Yield
-
Q7: My final yield is much lower than the reported 71%. What are the most likely reasons?
-
A: Aside from decomposition (see Q3), low yield can result from several factors:
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Incomplete Reaction: The initial synthesis may not have reached completion.[6]
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Workup Losses: Product may have been lost during the extraction and washing steps of the workup procedure.[1][6]
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Premature Collection: You may have stopped the distillation too early, leaving a significant amount of product in the distillation pot.
-
Mechanical Losses: Product adhering to the surfaces of the distillation apparatus.
-
-
Topic: General Setup and Safety
-
Q8: How do I prevent violent bumping during boiling?
-
A: Vigorous stirring with a magnetic stir bar is essential. If bumping is still an issue, you can use boiling chips instead of a stirrer, but they must be added to the flask before applying vacuum. Never add boiling chips to a hot liquid under vacuum.
-
-
Q9: What are the primary safety concerns with this compound?
References
- 1. Buy this compound | 34034-87-2 [smolecule.com]
- 2. This compound | CAS#:34034-87-2 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Troubleshooting failed Diethyl 2-chloro-3-oxosuccinate synthesis reactions
Technical Support Center: Synthesis of Diethyl 2-chloro-3-oxosuccinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the mixed Claisen condensation of diethyl oxalate and ethyl chloroacetate.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.
-
Moisture Contamination: The reaction is highly sensitive to moisture. Water will react with and consume the strong base (sodium tert-butoxide or sodium ethoxide), preventing the necessary deprotonation of ethyl chloroacetate to form the enolate.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. When using sodium ethoxide generated in situ, absolute ethanol is critical.[1]
-
Base Degradation or Insufficient Amount: The quality and quantity of the base are paramount. Use a fresh, high-purity base. If preparing sodium ethoxide in situ, ensure the sodium metal is clean and reacts completely. An insufficient amount of base will lead to incomplete conversion of the starting materials.
-
Improper Temperature Control: The initial addition of reactants should be performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.[1][2] Allowing the temperature to rise uncontrollably can lead to undesired side products.
-
Inefficient Mixing: Vigorous stirring is necessary, especially during the dropwise addition of the electrophile and nucleophile mixture, to ensure homogeneity and efficient reaction.[2]
Q2: My reaction mixture turned a dark color (e.g., reddish-brown). Is this normal and what should I do?
A2: A change in color is expected. The formation of the enolate and subsequent reaction intermediates can often result in a colored solution. For instance, in a similar Claisen condensation to form sodium diethyl oxalacetate, the mixture becomes opaque and reddish-brown. If the reaction proceeds to give a satisfactory yield of the desired product upon work-up, the color change is likely not an issue. However, a very dark, tar-like appearance could indicate decomposition or significant side reactions, possibly due to excessive temperatures or impurities in the starting materials.
Q3: What are the likely impurities in my final product after distillation?
A3: Potential impurities could include:
-
Unreacted Starting Materials: Diethyl oxalate and ethyl chloroacetate may be present if the reaction did not go to completion.
-
Self-Condensation Products: Ethyl chloroacetate can potentially react with itself. Similarly, self-condensation of diethyl oxalate might occur under certain conditions.
-
Products from Side Reactions: Further reaction of the product can occur. In a related synthesis, the formation of by-products from the initial product reacting with the starting materials has been observed.[3]
-
Solvent Residues: Incomplete removal of the extraction solvent (e.g., dichloromethane) or reaction solvent (THF, ethanol) during distillation.
Q4: How critical is the purity of the starting materials, diethyl oxalate and ethyl chloroacetate?
A4: The purity is very important. Impurities in the starting esters can introduce contaminants that are difficult to remove and may interfere with the reaction. For example, any acidic impurities will neutralize the base, while water will quench it. It is good practice to use freshly distilled starting materials for optimal results.
Q5: I'm having trouble with the work-up. What are the best practices for isolation?
A5: A standard and effective work-up involves:
-
Acidification: After the reaction is complete, the mixture is carefully quenched by adding an aqueous acid solution, such as HCl.[1][2] This neutralizes the remaining base and protonates the enolate product.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane.[1][2] Performing multiple extractions (e.g., 3 times) will maximize the recovery of the product.[2]
-
Drying: The combined organic layers should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove any residual water before distillation.[2]
-
Purification: The final and most critical step is purification by distillation under reduced pressure (e.g., 10 torr), collecting the fraction at the correct boiling point range (110-140°C).[1][2]
Experimental Protocols & Data
Comparative Table of Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium Ethoxide (NaOEt) |
| Solvent | Tetrahydrofuran (THF)[1][2] | Absolute Ethanol[1] |
| Temperature | 0°C for addition, then room temp.[2] | 0-5°C for addition[1] |
| Work-up | Aqueous HCl, CH₂Cl₂ extraction[2] | Aqueous HCl, Dichloromethane extraction[1] |
| Purification | Reduced pressure distillation[2] | Reduced pressure distillation[1] |
| Reported Yield | 71%[2] | Not specified |
Detailed Experimental Protocol (Sodium tert-butoxide method)
This protocol is based on a reported synthesis with a 71% yield.[2]
-
Preparation: Dissolve sodium tert-butoxide (96.1 g, 1.0 mol) in anhydrous tetrahydrofuran (1 L) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.
-
Reactant Addition: Prepare a mixture of ethyl chloroacetate (107 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol). Add this mixture slowly and dropwise to the cooled base solution at 0°C under vigorous mechanical stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Prepare an aqueous HCl solution (90 mL of concentrated HCl mixed with 400 mL of water). Add this acidic solution to the reaction mixture to quench the reaction.
-
Extraction: Transfer the resulting solution to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by distillation under reduced pressure (boiling point range 110-140°C at 10 torr) to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield synthesis reactions.
References
Effect of base and solvent on Diethyl 2-chloro-3-oxosuccinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl 2-chloro-3-oxosuccinate. It is intended for researchers, scientists, and drug development professionals to assist with challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most well-established and widely used method is the mixed Claisen condensation of ethyl chloroacetate and diethyl oxalate.[1] This reaction is typically facilitated by a strong base in an appropriate solvent.
Q2: What are the key reagents and general reaction scheme?
A2: The key reagents are ethyl chloroacetate, diethyl oxalate, a base (commonly sodium tert-butoxide or sodium ethoxide), and a solvent (typically tetrahydrofuran or ethanol). The general reaction scheme is as follows:
Ethyl Chloroacetate + Diethyl Oxalate --(Base, Solvent)--> this compound
Q3: Why is a mixed Claisen condensation effective for this synthesis?
A3: A mixed Claisen condensation is effective because one of the ester reactants, diethyl oxalate, cannot form an enolate and therefore cannot act as the nucleophilic donor in the reaction. This prevents self-condensation of diethyl oxalate and leads to a more controlled reaction with the enolate of ethyl chloroacetate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive or Insufficient Base: The base may have degraded due to exposure to air or moisture, or an insufficient amount was used. | - Use a fresh, unopened container of the base or test the activity of the current batch. - Ensure at least one full equivalent of the base is used to drive the reaction to completion by deprotonating the product. |
| 2. Presence of Moisture: Water in the solvent or on the glassware will quench the strong base. | - Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent. - Flame-dry all glassware under a stream of inert gas (nitrogen or argon) before use. | |
| 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient time (e.g., overnight) to go to completion. | |
| Formation of Multiple Byproducts | 1. Self-Condensation of Ethyl Chloroacetate: Although less favorable than the mixed condensation, self-condensation can occur. | - Slowly add the ethyl chloroacetate to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolizable ester. |
| 2. Reaction Temperature Too High: Elevated temperatures can promote side reactions. | - Maintain the recommended temperature profile for the chosen protocol. Use an ice bath to control the initial exothermic reaction. | |
| Difficult Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent before workup. |
| 2. Emulsion Formation During Workup: Emulsions can form during the extraction process, making layer separation difficult. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. | |
| 3. Oily Product That is Difficult to Solidify/Crystallize: The crude product may be an oil. | - Ensure all solvent has been removed under reduced pressure. - Attempt to purify by vacuum distillation, which is the recommended method for this compound. |
Comparative Data of Synthetic Protocols
| Parameter | Method 1: Sodium tert-butoxide in THF | Method 2: Sodium ethoxide in Ethanol |
| Base | Sodium tert-butoxide | Sodium ethoxide (often prepared in situ from sodium metal and ethanol) |
| Solvent | Tetrahydrofuran (THF) | Absolute Ethanol |
| Reported Yield | 71%[1] | Generally considered more economical but may result in lower yields and require longer reaction times.[1] |
| Reaction Temperature | 0 °C for addition, then room temperature overnight.[1] | 0-5 °C for addition, then reflux. |
| Reaction Time | Overnight[1] | Several hours at reflux. |
| Advantages | Higher reported yield, good reproducibility.[1] | More economical reagents.[1] |
| Disadvantages | Sodium tert-butoxide is more expensive and hygroscopic. | Potentially lower yield and longer reaction times.[1] |
Experimental Protocols
Method 1: Synthesis using Sodium tert-butoxide in Tetrahydrofuran (THF)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium tert-butoxide (1.0 mol).
-
Solvent Addition: Add anhydrous THF (1 L) to the flask.
-
Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. A solution of ethyl chloroacetate (1.0 mol) and diethyl oxalate (1.0 mol) in anhydrous THF is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup:
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid until the mixture is acidic.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation (110-140 °C at 10 torr) to yield pure this compound.[1]
Method 2: Synthesis using Sodium ethoxide in Ethanol
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add clean sodium metal (1.0 gram-atom) to absolute ethanol. The reaction is exothermic and should be controlled.
-
Reagent Addition: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C using an ice bath. Add diethyl oxalate (1.0 mol) to the sodium ethoxide solution. Then, add ethyl chloroacetate (1.0 mol) dropwise over a period of 2 hours.[1]
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. Monitor the reaction by TLC.
-
Workup:
-
After cooling to room temperature, the reaction mixture is acidified with aqueous hydrochloric acid.
-
The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation.
Visualizations
References
Technical Support Center: Identifying Impurities in Diethyl 2-chloro-3-oxosuccinate by NMR
Welcome to the technical support center for the analysis of Diethyl 2-chloro-3-oxosuccinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are crucial for confirming the identity and purity of your product.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. Common impurities can include unreacted starting materials from the synthesis, such as ethyl chloroacetate and diethyl oxalate, or byproducts from side reactions. Refer to the data in the "Quantitative Data Summary" section to compare the chemical shifts of your unknown peaks with those of potential impurities.
Q3: How can I differentiate between the starting materials and the final product in the NMR spectrum?
A3: The most telling signal for the formation of this compound is the singlet peak around 5.46 ppm in the ¹H NMR spectrum, which corresponds to the proton at the chlorinated α-carbon. The starting materials, ethyl chloroacetate and diethyl oxalate, have distinct signals that do not overlap with this key peak. Specifically, ethyl chloroacetate shows a singlet at approximately 4.06 ppm for the Cl-CH₂ group, and diethyl oxalate shows a quartet at about 4.34 ppm for its ethoxy groups.
Q4: Are there any common side products from the synthesis of this compound that I should be aware of?
A4: Yes, the synthesis of this compound is typically achieved through a Claisen condensation. A potential side reaction is the self-condensation of ethyl chloroacetate, which can lead to the formation of diethyl 2,4-dichloro-3-oxosuccinate. Another possibility, though less common, is the formation of triethyl aconitate through a series of condensation and elimination reactions.
Troubleshooting Guide
This guide will help you to identify specific impurities based on the signals observed in your NMR spectra.
| Observed Issue | Potential Cause (Impurity) | ¹H NMR Signals (CDCl₃, ppm) | ¹³C NMR Signals (CDCl₃, ppm) | Troubleshooting Steps |
| Peaks corresponding to unreacted starting materials. | Ethyl Chloroacetate | ~4.06 (s, 2H), ~4.25 (q, 2H), ~1.31 (t, 3H) | ~167.0, ~62.0, ~41.0, ~14.0 | 1. Check the reaction conversion by monitoring the disappearance of these signals. 2. Purify the product using column chromatography or distillation. |
| Diethyl Oxalate | ~4.34 (q, 4H), ~1.38 (t, 6H) | ~157.6, ~63.2, ~14.0 | 1. Ensure the stoichiometry of the reactants is correct. 2. Purify the product to remove the excess starting material. | |
| Additional complex signals in the aliphatic and ester regions. | Diethyl 2,4-dichloro-3-oxosuccinate (from self-condensation) | Complex multiplets | Expected signals for chlorinated carbons and carbonyls. | 1. Optimize reaction conditions (e.g., temperature, addition rate of base) to minimize self-condensation. 2. Utilize advanced purification techniques. |
| Signals suggesting a C=C bond and three ester groups. | Triethyl Aconitate | Signals in the olefinic region (~6.0-7.0 ppm) and multiple ethyl ester signals. | Signals for C=C and multiple C=O and O-CH₂-CH₃ groups. | 1. This impurity is less common but can arise under certain conditions. 2. Purification by chromatography should effectively remove this byproduct. |
| Broad peak around 1.56 ppm. | Water | ~1.56 (s, broad) | Not applicable | 1. Ensure all glassware and solvents are thoroughly dried. 2. Use a deuterated solvent from a fresh, sealed bottle. |
Quantitative Data Summary
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃.
| Compound | Structure | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| This compound | ![]() | 5.46 (s, 1H), 4.39 (q, 2H), 4.31 (q, 2H), 1.39 (t, 3H), 1.31 (t, 3H) | ~185 (C=O, keto), ~165 (C=O, ester), ~162 (C=O, ester), ~64 (O-CH₂), ~63 (O-CH₂), ~58 (CHCl), ~14.0 (CH₃), ~13.8 (CH₃) |
| Ethyl Chloroacetate | ![]() | 4.06 (s, 2H), 4.25 (q, 2H), 1.31 (t, 3H) | ~167.0 (C=O), ~62.0 (O-CH₂), ~41.0 (Cl-CH₂), ~14.0 (CH₃) |
| Diethyl Oxalate | ![]() | 4.34 (q, 4H), 1.38 (t, 6H) | 157.6 (C=O), 63.2 (O-CH₂), 14.0 (CH₃)[1] |
Note: The ¹³C NMR data for this compound are predicted values based on typical chemical shifts for similar functional groups and should be used as a reference.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve the Sample : Accurately weigh approximately 10-20 mg of the this compound sample.
-
Add Deuterated Solvent : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire Data : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process Data : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
References
Preventing decomposition of Diethyl 2-chloro-3-oxosuccinate during workup
Welcome to the technical support center for Diethyl 2-chloro-3-oxosuccinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a versatile chemical intermediate with the molecular formula C₈H₁₁ClO₅.[1] It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds, which are crucial components of many pharmaceuticals.[1] Its reactivity, stemming from the presence of a chloro group and a β-keto ester functionality, makes it a valuable building block in medicinal chemistry.
Q2: What are the primary stability concerns with this compound during workup?
The primary stability concern is its susceptibility to decomposition under various workup conditions. The main decomposition pathways include hydrolysis of the ester groups, decarboxylation, and elimination of hydrogen chloride, particularly under basic or harsh acidic conditions and elevated temperatures.
Q3: What are the typical signs of decomposition?
Signs of decomposition can include:
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A noticeable color change in the organic layer, often to yellow or brown.
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Gas evolution (carbon dioxide) during acidic workup, indicating decarboxylation.
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The appearance of unexpected spots on Thin Layer Chromatography (TLC).
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The presence of impurity peaks in analytical data such as NMR or GC-MS analysis.
Q4: Is this compound hazardous?
Yes, this compound is recognized as a hazardous substance. It can be harmful if ingested or if it comes into contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Preventing Decomposition During Workup
This guide addresses common issues encountered during the workup of reactions involving this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product after workup | 1. Hydrolysis: Exposure to strong aqueous base or acid can hydrolyze one or both of the ethyl ester groups. 2. Decarboxylation: Prolonged exposure to acidic conditions, especially with heating, can lead to the loss of one of the carboxyl groups as CO₂. 3. Elimination: Basic conditions can promote the elimination of HCl to form an unsaturated species. | 1. Use mild acidic conditions for neutralization: If a basic reaction mixture needs to be neutralized, use a weak acid like saturated ammonium chloride solution or a dilute solution of a strong acid (e.g., 1M HCl) at low temperatures (0-5 °C). Avoid prolonged contact with the aqueous acidic phase. 2. Maintain low temperatures: Perform all steps of the workup, including washes and extractions, at low temperatures (ice bath) to minimize the rates of decomposition reactions. 3. Avoid basic washes: Do not wash the organic layer with basic solutions such as sodium bicarbonate or sodium hydroxide. If necessary to remove acidic impurities, use a quick wash with cold, saturated sodium bicarbonate solution and immediately proceed with drying and solvent removal. 4. Minimize workup time: Plan the workup procedure to be as efficient as possible to reduce the time the compound is in contact with aqueous solutions. |
| Presence of significant impurities in the final product | 1. Hydrolyzed byproducts: The mono- or di-acid resulting from ester hydrolysis may be present. 2. Decarboxylated byproduct: The product of decarboxylation, diethyl 2-chloropropanoate, may be observed. 3. Elimination byproduct: Diethyl 2-oxo-3-butenedioate may be formed. | 1. Careful purification: Use column chromatography on silica gel with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) to separate the desired product from more polar impurities. Ensure the silica gel is neutral. 2. Distillation under reduced pressure: For larger scales, purification by vacuum distillation can be effective.[2] A distillation range of 110-140°C at 10 torr has been reported.[2] |
| Formation of an intractable emulsion during extraction | 1. Presence of acidic impurities: The formation of salts from acidic byproducts can lead to emulsification. | 1. Addition of brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Filtration through Celite: If the emulsion persists, filtering the mixture through a pad of Celite® can help to break it up. |
Experimental Protocols
Standard Quenching and Extraction Protocol to Minimize Decomposition
This protocol is designed for the workup of a reaction where this compound is the product in an organic solvent.
Materials:
-
Ice bath
-
Separatory funnel
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 4 °C
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Brine (saturated aqueous NaCl), pre-chilled to 4 °C
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture: Before starting the workup, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quench the reaction: Slowly add the pre-chilled saturated aqueous NH₄Cl solution to the reaction mixture with stirring. Monitor the pH to ensure it is neutral or slightly acidic (pH 6-7). Avoid making the solution basic at any point.
-
Phase separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
-
Combine and wash organic layers: Combine the organic extracts and wash them with pre-chilled brine (1 x 50 mL). This helps to remove residual water and break any emulsions.
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Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Solvent removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal decomposition.
Visualizing Decomposition Pathways and Prevention Strategies
Logical Flowchart for Troubleshooting Workup Issues
This diagram outlines a decision-making process for addressing common problems during the workup of this compound.
Caption: Troubleshooting workflow for workup issues.
Potential Decomposition Pathways
This diagram illustrates the main chemical reactions that can lead to the decomposition of this compound during workup.
Caption: Major decomposition pathways.
References
Technical Support Center: Improving Reaction Selectivity with Diethyl 2-chloro-3-oxosuccinate
Welcome to the technical support center for Diethyl 2-chloro-3-oxosuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and how does this influence its reactivity?
This compound possesses multiple electrophilic sites, making it a valuable precursor for the synthesis of various heterocyclic compounds. The key reactive centers are:
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C2 (alpha-chloro position): This carbon is susceptible to nucleophilic substitution, allowing for the displacement of the chloride ion.
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C3 (keto-carbonyl carbon): This is a primary site for nucleophilic attack, leading to the formation of intermediates that can subsequently cyclize.
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Ester carbonyl carbons: These are also electrophilic but are generally less reactive than the keto-carbonyl.
The presence of these multiple sites can lead to challenges in controlling selectivity. The specific reaction conditions, including the nature of the nucleophile, solvent, temperature, and use of a base, will determine the final product distribution.
Q2: I am observing low yields in my reaction. What are the common causes and how can I troubleshoot this?
Low yields can arise from several factors. Here are some common issues and their solutions:
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Purity of Starting Materials: Ensure that the this compound and the nucleophile are of high purity. Impurities can lead to undesired side reactions.[1] It is also important to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]
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Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of the nucleophile, such as hydrazine, can help drive the reaction to completion.[1]
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Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
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Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack may not be efficiently cyclizing. This can sometimes be addressed by adjusting the pH or temperature of the reaction.
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge when using unsymmetrical nucleophiles, such as substituted hydrazines, with unsymmetrical 1,3-dicarbonyl compounds like this compound.[1] The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of products.[1] Here are some strategies to improve regioselectivity:
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Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Polar protic solvents like ethanol can favor the formation of one isomer, while aprotic solvents may favor the other.[1]
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pH Control: The pH of the reaction medium can alter the nucleophilicity of the reactants and the stability of intermediates. Acidic conditions might favor one reaction pathway, while basic conditions could favor another.[1]
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Steric Hindrance: The steric bulk of substituents on both the this compound (if modified) and the nucleophile can direct the reaction towards the formation of a single regioisomer.[1]
Troubleshooting Guides
Guide 1: Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine or its derivatives is a common method for synthesizing substituted pyrazoles. However, issues with yield and selectivity are frequently encountered.
Problem: Low yield of the desired pyrazole product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Hydrazine | Use freshly distilled or a new bottle of hydrazine hydrate. | Improved yield and cleaner reaction profile. |
| Incomplete Reaction | Increase reaction time and monitor by TLC until the starting material is consumed. A slight excess of hydrazine can also be used.[1] | Drive the reaction to completion and increase the yield of the product. |
| Side Reactions | Lower the reaction temperature to minimize the formation of byproducts. | Increased selectivity for the desired pyrazole. |
| Purification Losses | Pyrazole products can sometimes be purified by crystallization from an appropriate solvent system (e.g., ethanol/water) to minimize losses associated with column chromatography.[1] | Higher recovery of the purified product. |
Problem: Formation of a mixture of regioisomers when using a substituted hydrazine.
| Factor | Parameter to Vary | Rationale |
| Solvent | Test a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., THF, DMF). | The polarity and proticity of the solvent can influence the tautomeric equilibrium of the intermediate and the transition state energies for the cyclization step, thereby affecting the regioisomeric ratio. |
| Temperature | Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). | Lower temperatures can sometimes increase the kinetic control of the reaction, favoring the formation of one regioisomer. |
| Base/Acid Catalyst | If the reaction is run under neutral conditions, try adding a catalytic amount of a mild acid (e.g., acetic acid) or a mild base (e.g., sodium acetate). | The pH can influence which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl of the dicarbonyl is more electrophilic. |
Guide 2: Stability and Storage of this compound
Problem: Decomposition of this compound upon storage or during reaction.
Alpha-chloro-beta-keto esters can be sensitive to both acidic and basic conditions, as well as to prolonged heating.
| Condition | Potential Degradation Pathway | Recommendation |
| Moisture | Hydrolysis of the ester groups to the corresponding carboxylic acids.[2][3] | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |
| Strong Bases | Can promote self-condensation or other side reactions. Can also lead to hydrolysis of the ester groups. | Use mild bases when possible and add them slowly at a controlled temperature. |
| Strong Acids | Can catalyze hydrolysis of the ester groups and potentially promote decarboxylation.[4][5] | Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures. |
| Elevated Temperatures | Can lead to decarboxylation or other decomposition pathways. | Use the lowest effective temperature for reactions and consider purification methods that avoid high temperatures, if possible. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the well-established mixed Claisen condensation reaction.
Reaction Scheme:
Materials:
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Ethyl chloroacetate
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Diethyl oxalate
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Sodium metal
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Absolute ethanol
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Hydrochloric acid (concentrated)
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
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Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
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Add diethyl oxalate to the cooled solution.
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Slowly add ethyl chloroacetate dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the mixture to stir at room temperature overnight.
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Acidify the reaction mixture by adding a solution of concentrated hydrochloric acid in water.
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Extract the product with dichloromethane (3 x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
Visualizations
DOT Script for the General Reaction Pathway of this compound with a Nucleophile
Caption: General reaction pathway for the synthesis of heterocycles.
DOT Script for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
References
Catalyst selection for reactions involving Diethyl 2-chloro-3-oxosuccinate
Technical Support Center: Diethyl 2-chloro-3-oxosuccinate Reactions
Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Section 1: Asymmetric Reduction of the 3-Keto Group
The asymmetric reduction of the ketone in this compound is a critical step for producing chiral syn- and anti-chlorohydrins, which are valuable intermediates in pharmaceutical synthesis.[1][2] Catalyst selection is paramount for achieving high conversion and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantioselectivity (ee%) in my asymmetric reduction. What are the common causes and solutions?
A1: Low enantioselectivity is a frequent challenge. The root cause often depends on the catalytic system being used (enzymatic or chemical).
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For Enzymatic Reductions (e.g., using Ene-Reductases (EREDs), Alcohol Dehydrogenases (ADHs), or Baker's Yeast):
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Sub-optimal Co-solvent: The choice and concentration of the organic co-solvent can significantly impact enzyme selectivity. For instance, in some ERED-catalyzed reductions, using 5% (v/v) 2-propanol was found to be optimal for both conversion and enantioselectivity.[1][2]
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Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges. A deviation can lead to poor performance. For example, decreasing the temperature from 30°C to 25°C has been shown to improve both conversion and ee%.[2]
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Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, affecting its stereochemical control.[3] Consider a fed-batch approach or in-situ product removal.
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Presence of Competing Enzymes: Crude enzyme preparations or whole-cell systems (like Baker's yeast) contain multiple reductases with different stereoselectivities, which can erode the final ee%.[3][4] Using a purified or specific recombinant enzyme can resolve this.
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-
For Chemical Catalysis (e.g., Ru-BINAP, Rh-complexes):
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Catalyst Purity/Activity: Ensure the chiral ligand and metal precursor are of high purity and the catalyst is handled under appropriate inert conditions to prevent deactivation.
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Inappropriate Ligand: The electronic and steric properties of the chiral ligand are crucial. A ligand that is effective for one type of β-keto ester may not be optimal for another. Screening a library of ligands is often necessary.
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Racemization of Product: The chiral chlorohydrin product can racemize under acidic or basic conditions.[5] Ensure the reaction and workup conditions are kept close to neutral.
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Q2: My reduction reaction is stalling or showing low conversion. How can I improve it?
A2: Low conversion can be attributed to catalyst deactivation, insufficient reagent, or sub-optimal reaction conditions.
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Check Catalyst Loading: For both enzymatic and chemical catalysis, insufficient catalyst loading will lead to incomplete conversion. Try increasing the catalyst amount incrementally.
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Cofactor Regeneration (for ADHs): In dehydrogenase-catalyzed reductions, the stoichiometric NAD(P)H cofactor must be regenerated. Ensure your cofactor recycling system (e.g., using a secondary enzyme like formate dehydrogenase or an alcohol like 2-propanol) is efficient.[2]
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Hydrogen Pressure (for Asymmetric Hydrogenation): In transition metal-catalyzed hydrogenations, the pressure of H₂ gas is a critical parameter. Low pressure can lead to slow or incomplete reactions.
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Reagent Purity: Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents are of high purity.
Troubleshooting Flowchart: Low Enantioselectivity
This flowchart provides a logical sequence for diagnosing and resolving issues of low enantioselectivity in asymmetric reductions.
Caption: Troubleshooting flowchart for low enantioselectivity.
Data Summary: Biocatalytic Reduction of α-Chloro Ketones
The following table summarizes conditions for the reduction of α-chloro ketones using ene-reductases (EREDs), which serves as a good model for this compound.
| Catalyst | Substrate Conc. | Co-solvent (v/v) | Temp. (°C) | Time (h) | Conversion (%) | ee% | Reference |
| ERED-110 | 25 mM | 5% 2-Propanol | 30 | 4 | 97 | 96 | [1][2] |
| ERED-110 | 25 mM | 5% 2-Propanol | 25 | 24 | >99 | 97 | [2] |
| ERED-110 | 25 mM | 5% DMSO | 30 | 4 | 85 | 93 | [2] |
| ERED-110 | 25 mM | 5% Acetonitrile | 30 | 4 | 78 | 94 | [2] |
Experimental Protocol: General Procedure for ERED-Catalyzed Reduction
This protocol provides a starting point for the asymmetric reduction of this compound using a commercially available ene-reductase.
Materials:
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This compound
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Ene-reductase (ERED), e.g., ERED-110
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Potassium phosphate buffer (KPi), 100 mM, pH 7.0
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NADP⁺ or NAD⁺
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Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH) for cofactor regeneration
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Glucose or Sodium Formate
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2-Propanol (2-PrOH) or Dimethyl Sulfoxide (DMSO)
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a vial, prepare the reaction buffer by dissolving NAD(P)⁺ (0.5 mg/mL), the regeneration enzyme (e.g., 2 U/mL FDH), and the regeneration substrate (e.g., 1.3 eq Sodium Formate) in KPi buffer (pH 7.0).
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Enzyme Addition: Add the ERED enzyme (e.g., 2.0 mg) to the buffer solution.
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Co-solvent: Add the desired volume of co-solvent (e.g., 5% v/v 2-propanol).[2]
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Substrate Addition: Add this compound (e.g., to a final concentration of 25 mM).
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Reaction: Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 25-30°C) with agitation (e.g., 250 rpm).[2]
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
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Workup: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Extract the aqueous phase three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Section 2: Nucleophilic Substitution of the 2-Chloro Group
The chloro group at the C2 position is activated and can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to form new C-N, C-S, or C-O bonds.[6] Catalyst selection can be crucial for accelerating the reaction and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is very slow. What type of catalyst can I use to accelerate it?
A1: Slow reaction rates are common, especially with weak nucleophiles or when operating at low temperatures.
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Phase-Transfer Catalysts (PTC): For reactions involving an inorganic salt nucleophile (e.g., NaN₃, KCN) and an organic solvent, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is highly effective. The PTC transports the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
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Lewis Acids: Lewis acids can activate the substrate by coordinating to one of the carbonyl oxygens, increasing the electrophilicity of the C2 carbon.[6] This strategy is effective but must be used with caution, as strong Lewis acids can also promote side reactions. Milder Lewis acids like ZnCl₂ or MgCl₂ could be screened first.
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Base Catalysis: If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., DBU, DIPEA) can be used to deprotonate it, increasing its nucleophilicity and accelerating the reaction.
Q2: I am observing significant amounts of side products. How can I improve the selectivity of my substitution reaction?
A2: The primary side reaction is often the attack of the nucleophile at one of the ester carbonyls, leading to amide formation or transesterification.
-
Control Temperature: These side reactions often have a higher activation energy. Running the reaction at a lower temperature (e.g., 0°C or room temperature) can significantly improve selectivity for the desired substitution product.
-
Choose a "Softer" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, the C2 carbon is a relatively soft electrophilic center. Softer nucleophiles (like thiols or azides) will preferentially attack at C2 over the harder carbonyl carbons.
-
Avoid Strong Bases: Strong bases can deprotonate the C2 position, leading to an enolate that can participate in undesired condensation or elimination pathways. Use a mild, non-nucleophilic base if one is required.
Decision Workflow: Catalyst Selection for Nucleophilic Substitution
This diagram outlines the decision-making process for selecting an appropriate catalyst for the substitution reaction.
Caption: Catalyst selection guide for nucleophilic substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 34034-87-2 [smolecule.com]
Technical Support Center: Monitoring Diethyl 2-chloro-3-oxosuccinate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Diethyl 2-chloro-3-oxosuccinate reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC analysis of this compound reactions.
Issue 1: Streaking or Tailing of Spots
Question: My spots on the TLC plate are elongated and streaky, making it difficult to determine the reaction's progress. What could be the cause and how can I fix it?
Answer: Streaking or tailing of spots is a common issue in TLC and can be caused by several factors when analyzing this compound and its precursors.
Potential Causes and Solutions
| Cause | Explanation | Solution |
| Sample Overloading | Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] | Dilute the reaction mixture sample before spotting it on the plate. A 1% solution is often a good starting point.[1] |
| Compound Acidity/Basicity | This compound and its precursors may interact with the slightly acidic silica gel, causing tailing.[2][4] | Add a small amount of an appropriate modifier to the mobile phase. For potentially acidic compounds, adding 0.1-2.0% acetic or formic acid can help.[4][5] |
| High Polarity of Compound | Highly polar compounds tend to streak on silica gel. | Consider using a different stationary phase, such as reversed-phase (C18) TLC plates.[5] |
| Decomposition on Silica Gel | The compound of interest might be unstable on the acidic silica gel surface, leading to decomposition and streaking.[2][6] | Neutralize the silica plate by adding a small amount of a base like triethylamine (0.1-0.5%) to the eluent mixture to see if the situation improves.[2] Alternatively, try a less reactive stationary phase like alumina.[4] |
Issue 2: Poor Separation of Spots (Reactants and Products Have Similar Rf Values)
Question: I am having trouble distinguishing between the starting materials and the this compound product because their Rf values are very close. How can I improve the separation?
Answer: Achieving good separation is crucial for accurately monitoring reaction progress. When spots have similar Rf values, optimizing the mobile phase is key.
Troubleshooting Poor Separation
| Strategy | Description | Example Application |
| Change Solvent Polarity | If spots are too high on the plate (high Rf), the eluent is too polar. If they are too low (low Rf), it is not polar enough.[5] | For a reaction forming this compound, start with a non-polar system like Hexane:Ethyl Acetate (e.g., 4:1). If separation is poor, incrementally increase the polarity by changing the ratio (e.g., to 3:1 or 2:1). |
| Try Different Solvent Systems | Different solvent mixtures can offer different selectivities for separation.[5][6] | If a Hexane:Ethyl Acetate system fails, try a different combination such as Dichloromethane:Methanol or Toluene:Ethyl Acetate.[7][8] |
| Use a Co-spot | A co-spot, where the reaction mixture is spotted on top of the starting material, can help confirm if the reactant has been consumed, especially when Rf values are close.[9] | On the TLC plate, have three lanes: starting material, co-spot (starting material + reaction mixture), and reaction mixture. If the starting material is consumed, the co-spot will appear as a single spot at the Rf of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the synthesis of this compound?
A good starting point for a "normal" polarity compound is a mixture of a non-polar and a polar solvent.[7] For the synthesis of this compound from diethyl oxalate and ethyl chloroacetate, a mixture of Hexane:Ethyl Acetate in a 4:1 or 3:1 ratio is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for the starting material of around 0.3-0.4.[9]
Q2: How can I visualize the spots on the TLC plate? My compounds are not colored.
Since this compound and its precursors are generally colorless, you will need a visualization technique.[10]
-
UV Light: If the compounds are UV-active (containing aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background under a UV lamp (254 nm).[11][12] It is advisable to circle the spots with a pencil while under the UV lamp as they will disappear once the light is removed.[12]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method. Iodine will stain organic compounds, making them appear as brown spots.[11] This method is semi-destructive.[11]
-
Staining: Various chemical stains can be used for visualization. A common general-purpose stain is potassium permanganate (KMnO₄) , which reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
Q3: The spots on my TLC plate are very faint or not visible at all. What should I do?
There are several reasons why spots may not be visible.
-
Sample is too dilute: Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][5]
-
Compound is not UV-active: If you are only using a UV lamp, your compound may not absorb UV light. Try using an iodine chamber or a chemical stain.[5]
-
Compound is volatile: The compound may have evaporated from the plate.[5]
-
Solvent level too high: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate.[1]
Q4: My Rf values are inconsistent between different runs. Why is this happening?
Reproducibility of Rf values can be affected by several factors.[13]
-
Chamber Saturation: Ensure the TLC chamber is properly saturated with the solvent vapor. Placing a piece of filter paper in the chamber can help.[8]
-
Temperature: Run your TLCs at a consistent temperature.
-
Solvent Composition: Prepare the eluent fresh for each run, as the composition of mixed solvents can change over time due to differential evaporation.[14]
-
Plate Quality: Use plates from the same manufacturer and batch for consistent results.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour the chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation. Cover the chamber and let it sit for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate. Mark positions for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) and spot it on the origin.
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Take a small aliquot of the reaction mixture and spot it on the origin.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to run up the plate.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize: Use a UV lamp, iodine chamber, or a chemical stain to visualize the spots.
-
Analyze: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. Calculate the Rf values for each spot.
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
Data Presentation
Table 1: Example Rf Values in Different Solvent Systems
| Compound | Hexane:EtOAc (4:1) | Hexane:EtOAc (2:1) | DCM:MeOH (95:5) |
| Diethyl Oxalate | 0.55 | 0.75 | 0.85 |
| Ethyl Chloroacetate | 0.65 | 0.80 | 0.90 |
| This compound | 0.40 | 0.60 | 0.70 |
Note: These are example values and may vary based on specific experimental conditions.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl 2-chloro-3-oxosuccinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key organic molecules is paramount. Diethyl 2-chloro-3-oxosuccinate, a versatile building block in organic synthesis, presents a unique spectroscopic challenge. This guide provides a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative framework and the necessary experimental protocols for its characterization.
This compound (C₈H₁₁ClO₅, Molar Mass: 222.62 g/mol ) is a halogenated keto-diester with significant applications as an intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural elucidation through NMR spectroscopy is fundamental for reaction monitoring, quality control, and the rational design of novel chemical entities.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed predicted NMR analysis based on established spectroscopic principles and data from analogous compounds. These predictions provide a robust baseline for researchers working with this compound.
The structure of this compound, with atom numbering for NMR assignment, is presented below.
Figure 1. Structure of this compound with atom numbering.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | H4 | ~5.2 | Singlet (s) | - | 1H |
| 2 | H5, H6 | ~4.3 | Quartet (q) | ~7.1 | 4H |
| 3 | H7, H8, H9 | ~1.3 | Triplet (t) | ~7.1 | 6H |
Interpretation:
-
The singlet at approximately 5.2 ppm is assigned to the methine proton (H4) at the C4 position. Its downfield shift is attributed to the deshielding effects of the adjacent chlorine atom and two carbonyl groups.
-
The quartet at around 4.3 ppm corresponds to the two methylene groups (H5, H6) of the ethyl esters. These protons are split by the neighboring methyl protons.
-
The triplet at approximately 1.3 ppm is assigned to the two methyl groups (H7, H8, H9) of the ethyl esters. These protons are split by the adjacent methylene protons.
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the eight carbon atoms in the molecule, with the two ethyl groups being chemically equivalent.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C5, C6 | ~185 |
| 2 | C3 | ~165 |
| 3 | C4 | ~65 |
| 4 | C7 | ~63 |
| 5 | C8 | ~14 |
Interpretation:
-
The signals in the downfield region (~185 ppm and ~165 ppm) are characteristic of carbonyl carbons (C3, C5, C6). The carbon of the keto group (C5) is expected to be the most downfield.
-
The signal at approximately 65 ppm is assigned to the C4 carbon, which is directly attached to the electronegative chlorine atom.
-
The signal around 63 ppm corresponds to the methylene carbons (C7) of the ethyl esters.
-
The most upfield signal at approximately 14 ppm is attributed to the methyl carbons (C8) of the ethyl esters.
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.
Figure 2. Workflow for NMR analysis of this compound.
By following this comprehensive guide, researchers can confidently approach the NMR analysis of this compound, enabling accurate structural verification and paving the way for its effective utilization in synthetic and medicinal chemistry.
Interpreting the Mass Spectrum of Diethyl 2-chloro-3-oxosuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, theoretical interpretation of the mass spectrum of Diethyl 2-chloro-3-oxosuccinate. Due to the limited availability of experimental mass spectral data for this specific compound in public databases, this analysis is based on established fragmentation patterns of related chemical structures, including β-keto esters, α-chloro ketones, and diethyl esters. We will compare these predicted fragmentation pathways with the known mass spectra of similar molecules, Diethyl succinate and Diethyl malonate, to provide a robust analytical framework.
Predicted Fragmentation Analysis of this compound
The structure of this compound (Molecular Formula: C₈H₁₁ClO₅, Molecular Weight: 222.62 g/mol ) suggests several likely fragmentation pathways under electron ionization (EI).[1][] The presence of two ester groups, a ketone, and an α-chloro substituent offers multiple sites for characteristic cleavages.
The molecular ion peak [M]⁺˙ is expected at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.
Key predicted fragmentation pathways include:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.
-
Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from one of the ester groups.
-
Loss of a chlorine radical (•Cl, 35/37 Da).
-
Cleavage between the two carbonyl carbons.
-
-
McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a γ-hydrogen.[3][4][5] In this molecule, a hydrogen from the ethyl group can be transferred to a carbonyl oxygen, leading to the elimination of an alkene (ethylene, 28 Da).
-
Loss of Small Neutral Molecules: Successive losses of molecules like carbon monoxide (CO, 28 Da) and ethylene (C₂H₄, 28 Da) from fragment ions are also anticipated.
Comparative Mass Spectra Data
To contextualize the predicted fragmentation of this compound, the following table presents its predicted major fragments alongside the experimentally observed fragments for Diethyl succinate and Diethyl malonate.
| m/z | Predicted Fragment Ion (this compound) | Observed Fragment Ion (Diethyl succinate) [6][7][8][9] | Observed Fragment Ion (Diethyl malonate) [10][11][12] | Interpretation |
| 222/224 | [C₈H₁₁ClO₅]⁺˙ | - | - | Molecular Ion [M]⁺˙ |
| 177/179 | [M - •OCH₂CH₃]⁺ | - | - | Loss of an ethoxy radical |
| 187 | [M - •Cl]⁺ | - | - | Loss of a chlorine radical |
| 149/151 | [M - •OCH₂CH₃ - CO]⁺ | - | - | Subsequent loss of CO from m/z 177/179 |
| 129 | - | [M - •OCH₂CH₃]⁺ | - | Loss of an ethoxy radical from Diethyl succinate |
| 115 | - | - | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical from Diethyl malonate |
| 101 | - | [M - •OCH₂CH₃ - C₂H₄]⁺ | - | Loss of ethoxy radical and ethylene from Diethyl succinate |
| 73 | [COOCH₂CH₃]⁺ | [COOCH₂CH₃]⁺ | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation |
| 45 | [•OCH₂CH₃]⁺ | [•OCH₂CH₃]⁺ | [•OCH₂CH₃]⁺ | Ethoxy radical cation |
| 29 | [CH₂CH₃]⁺ | [CH₂CH₃]⁺ | [CH₂CH₃]⁺ | Ethyl cation |
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a typical experimental protocol for acquiring a mass spectrum using an EI-MS instrument.
References
- 1. Buy this compound | 34034-87-2 [smolecule.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl succinate(123-25-1) MS spectrum [chemicalbook.com]
- 7. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Diethyl succinate (HMDB0033838) [hmdb.ca]
- 9. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 10. Diethyl malonate(105-53-3) MS spectrum [chemicalbook.com]
- 11. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl malonate [webbook.nist.gov]
A Comparative Guide to the Characterization of Diethyl 2-chloro-3-oxosuccinate Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for the characterization of Diethyl 2-chloro-3-oxosuccinate. Supporting experimental data from a closely related analogue, Diethyl 2-cyano-3-oxosuccinate, is provided to offer a robust comparative framework.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. Accurate characterization of this α-halo-β-keto ester is crucial for ensuring reaction success and product purity. A key feature of this and similar molecules is the existence of keto-enol tautomerism, where the molecule exists in equilibrium between a ketone and an enol form. FT-IR spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present and observing this tautomerism.
FT-IR Spectroscopy of this compound
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the FT-IR spectrum will reveal key features of both the keto and enol tautomers.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
| O-H | Stretching | 3200-3600 (broad) | Enol |
| C-H (sp³) | Stretching | 2850-3000 | Keto & Enol |
| C=O (Ester) | Stretching | ~1740-1760 | Keto & Enol |
| C=O (Ketone) | Stretching | ~1715-1735 | Keto |
| C=C | Stretching | ~1650 | Enol |
| C-O | Stretching | 1000-1300 | Keto & Enol |
| C-Cl | Stretching | 600-800 | Keto & Enol |
Comparative Analysis with Alternative Techniques
While FT-IR is an excellent tool for rapid functional group identification, a comprehensive characterization of this compound often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the unambiguous structural elucidation of this compound and for quantifying the keto-enol tautomeric ratio in solution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragment ions.
Comparative Data Summary
To provide a data-driven comparison, the following table summarizes the experimental data for the closely related analogue, Diethyl 2-cyano-3-oxosuccinate [1]. The spectral features of this compound are predicted based on the known effects of substituting a cyano group with a chloro group.
| Analytical Technique | Diethyl 2-cyano-3-oxosuccinate (Experimental Data)[1] | This compound (Predicted Data) | Insights Provided |
| FT-IR (cm⁻¹) | 3200-2500 (broad, O-H), 2227 (C≡N), 1742, 1667, 1610 (C=O, C=C) | 3600-3200 (broad, O-H), ~1750 (C=O, ester), ~1725 (C=O, ketone), ~1650 (C=C), 750-550 (C-Cl) | Rapid confirmation of functional groups and keto-enol tautomerism. |
| ¹H NMR (ppm) | 14.65 (s, 1H, OH), 4.09 (q, 2H), 3.96 (q, 2H), 1.17 (t, 3H), 1.09 (t, 3H) | Enol OH: ~12-15 ppm; CH: ~4.5 ppm; CH₂: ~4.2 ppm; CH₃: ~1.3 ppm. Separate signals for keto and enol forms would be expected. | Unambiguous structure determination and quantification of tautomers. |
| ¹³C NMR (ppm) | 179.0, 168.8, 165.5 (C=O, C=C-OH), 118.3 (C≡N), 73.8, 60.6, 59.0, 14.4, 13.7 | ~190 (keto C=O), ~165 (ester C=O), ~160 (enol C=C-OH), ~90 (enol C=C), ~60 (OCH₂), ~14 (CH₃). Distinct signals for keto and enol carbons. | Detailed information on the carbon skeleton and electronic environment. |
| Mass Spec. (m/z) | [M+H]⁺: 214.0706 | [M]⁺: ~222, [M+2]⁺: ~224 (due to ³⁷Cl isotope). Fragments from loss of -OEt, -COOEt, -Cl. | Molecular weight confirmation and structural information from fragmentation. |
Experimental Protocols
FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin, uniform film of the liquid.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
-
The instrument software automatically subtracts the background spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Data Analysis:
-
Process the raw data (Fourier transform, phasing, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, including those of the keto and enol forms.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
Data Acquisition:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Look for characteristic losses such as -OCH₂CH₃ (45 Da), -COOCH₂CH₃ (73 Da), and -Cl (35/37 Da).
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Equilibrium between the keto and enol tautomers of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the initial characterization of this compound, providing rapid and reliable information on the presence of key functional groups and the existence of keto-enol tautomerism. For a comprehensive and unambiguous structural elucidation and purity assessment, it is highly recommended to use FT-IR in conjunction with NMR spectroscopy and mass spectrometry. This multi-technique approach ensures a thorough understanding of the molecule's identity and properties, which is critical for its application in research and development.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Diethyl 2-chloro-3-oxosuccinate. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this important chemical intermediate in pharmaceutical synthesis and other research applications.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers a rationale for selecting the most suitable method based on specific analytical requirements.
Introduction to this compound and its Analysis
This compound (CAS No. 34034-87-2) is a halogenated ester with the molecular formula C₈H₁₁ClO₅ and a molecular weight of 222.62 g/mol .[][3] It is commonly synthesized via the condensation of ethyl chloroacetate and diethyl oxalate.[4] Given its reactive nature, a robust analytical method is essential for quantifying its purity and identifying potential process-related impurities or degradation products. The primary analytical challenges include the separation of the active compound from structurally similar impurities and ensuring its stability during analysis.
Comparison of Analytical Methodologies: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful chromatographic techniques, but they differ fundamentally in their separation principles and applicability. HPLC is highly versatile for a wide range of compounds, including those that are non-volatile or thermally sensitive, while GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable substances.[5][6] The choice between these two techniques for this compound depends on a balance of factors including the volatility of the analyte and its impurities, required sensitivity, and the complexity of the sample matrix.
A general workflow for the comparison of these two analytical techniques is depicted below.
Caption: General workflow for comparing HPLC and GC-MS methods.
Potential Impurities in this compound
The purity analysis must be able to resolve this compound from potential impurities. Based on its synthesis, the following are likely impurities:
| Impurity Name | Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl Chloroacetate | Starting Material | C₄H₇ClO₂ | 122.55 |
| Diethyl Oxalate | Starting Material | C₆H₁₀O₄ | 146.14 |
| Diethyl Succinate | Potential Side Product/Precursor | C₈H₁₄O₄ | 174.19 |
| Diethyl Maleate | Impurity from alternative synthesis | C₈H₁₂O₄ | 172.18 |
| Diethyl Fumarate | Impurity from alternative synthesis | C₈H₁₂O₄ | 172.18 |
| Tetrahydrofuran (THF) | Residual Solvent | C₄H₈O | 72.11 |
| Dichloromethane (DCM) | Residual Solvent | CH₂Cl₂ | 84.93 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Given the presence of a ketone chromophore, UV detection is a suitable choice for HPLC analysis. A reversed-phase method would be standard for this type of moderately polar compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 1:1 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
With a boiling point of approximately 130 °C at 9 mmHg, this compound is sufficiently volatile for GC analysis.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of Dichloromethane.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-350 m/z
-
Ionization Energy: 70 eV
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods. The data presented is hypothetical but based on the typical performance of these techniques for similar analytes.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Limit of Detection (LoD) | ~0.01% | ~0.005% |
| Limit of Quantification (LoQ) | ~0.03% | ~0.015% |
| Analysis Time | ~25 minutes | ~20 minutes |
| Impurity Identification | Based on retention time and UV spectra | Based on retention time and mass spectral library match |
Method Comparison and Recommendation
The choice between HPLC and GC-MS for the purity analysis of this compound involves a trade-off between different analytical strengths.
Caption: Comparison of HPLC and GC-MS for this analysis.
HPLC Recommendation: The HPLC method is highly recommended for routine quality control due to its high precision, accuracy, and robustness. It is particularly well-suited for quantifying the main component and known impurities. The non-destructive nature of HPLC also allows for fraction collection if further investigation of an impurity is required.
GC-MS Recommendation: The GC-MS method is superior for impurity identification and for the sensitive detection of trace-level volatile impurities, including residual solvents. The mass spectral data provides a high degree of confidence in the identity of unknown peaks. This method is invaluable for method development, troubleshooting, and in-depth characterization of the impurity profile. A study on the related compound, diethyl chlorosuccinate, has demonstrated the utility of GC-MS in separating and identifying structurally similar compounds.[7]
For the comprehensive purity assessment of this compound, a dual-methodology approach is optimal. HPLC should be employed for routine purity testing and quantification, leveraging its precision and reliability. GC-MS should be utilized as a complementary technique for the definitive identification of impurities and for the analysis of volatile components. The selection of a primary method will depend on the specific goals of the analysis; for routine release testing, HPLC is often preferred, while for investigational purposes, the specificity of GC-MS is unparalleled.
References
- 1. Buy this compound | 34034-87-2 [smolecule.com]
- 3. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [m.chemicalbook.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Diethyl 2-chloro-3-oxosuccinate and Diethyl Malonate
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of Diethyl 2-chloro-3-oxosuccinate and diethyl malonate has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the two compounds, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic pathways.
Introduction
Diethyl malonate is a widely utilized C-H acidic compound that serves as a versatile nucleophile in a vast array of organic transformations, most notably in the malonic ester synthesis for the preparation of carboxylic acids.[1][2][3] Its reactivity is primarily centered on the acidic methylene protons located between two electron-withdrawing ester groups.[1] In contrast, this compound is a highly functionalized molecule possessing multiple electrophilic sites, making it a valuable building block for the synthesis of complex heterocyclic compounds and other molecular scaffolds.[4] Its reactivity is dictated by the presence of a chloro group and a keto group within a succinate framework.[4]
Structural and Electronic Properties
The difference in the reactivity of these two esters stems fundamentally from their distinct structural and electronic features. Diethyl malonate's key feature is the methylene group (–CH₂–) flanked by two carbonyl groups. This configuration significantly increases the acidity of the methylene protons.[2] Upon deprotonation with a suitable base, a resonance-stabilized enolate ion is formed, which is a potent nucleophile.[1][2]
On the other hand, this compound is characterized by its electrophilic nature. The molecule contains several reactive sites: the carbonyl carbons of the ester and keto groups, and the carbon atom bonded to the chlorine atom. The presence of these electron-withdrawing groups makes the molecule susceptible to nucleophilic attack.[4]
A summary of the key physical and chemical properties is presented in the table below.
| Property | This compound | Diethyl Malonate | Reference(s) |
| Molecular Formula | C₈H₁₁ClO₅ | C₇H₁₂O₄ | [1][4] |
| Molecular Weight | 222.62 g/mol | 160.17 g/mol | [4][5] |
| Boiling Point | 130 °C / 9 mmHg | 199 °C | [5][6] |
| Density | 1.23 g/mL | 1.055 g/mL at 25 °C | [5][6] |
| pKa | ~5.24 (Predicted) | ~13 | [6][7] |
| Primary Reactivity | Electrophile | Nucleophile (after deprotonation) | [1][4] |
Table 1: Comparison of Physicochemical Properties
Reactivity and Synthetic Applications
Diethyl Malonate: The Prototypical Nucleophile
The primary mode of reactivity for diethyl malonate involves the deprotonation of the α-carbon to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.
-
Alkylation: The malonic ester synthesis is a classic example where the diethyl malonate enolate undergoes Sₙ2 reaction with alkyl halides to form substituted malonic esters.[8][9] Subsequent hydrolysis and decarboxylation yield substituted acetic acids.[10]
-
Acylation: Reaction with acyl halides or anhydrides leads to the formation of β-keto esters.[9]
-
Michael Addition: As a soft nucleophile, the malonate enolate readily participates in Michael additions to α,β-unsaturated carbonyl compounds.[9]
-
Condensation Reactions: It is a key reactant in Knoevenagel and Claisen condensations.[5][8]
The formation of the nucleophilic enolate from diethyl malonate is a crucial step for its reactivity.
Caption: Formation of the nucleophilic enolate from diethyl malonate.
This compound: A Versatile Electrophile
This compound is a potent electrophile and serves as a versatile building block in organic synthesis.[4] Its reactivity is characterized by its susceptibility to nucleophilic attack at multiple sites.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles.[4]
-
Reactions at the Carbonyl Groups: The keto and ester carbonyl groups are susceptible to attack by nucleophiles.
-
Synthesis of Heterocycles: It is a key precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.[4]
The electrophilic nature of this compound allows for a range of reactions with nucleophiles.
Caption: Electrophilic sites of this compound.
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate (Malonic Ester Synthesis)
This protocol describes a typical procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl malonate is added dropwise to the stirred solution at room temperature.
-
The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
The alkyl halide is added dropwise, and the reaction mixture is refluxed for 2-3 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude alkylated diethyl malonate.
-
Purification is achieved by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound
This protocol is adapted from a known synthetic route.[6]
Materials:
-
Ethyl chloroacetate
-
Diethyl oxalate
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Sodium tert-butoxide is dissolved in anhydrous THF in a three-necked flask cooled to 0°C under an inert atmosphere.
-
A mixture of ethyl chloroacetate and diethyl oxalate is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
The reaction mixture is stirred overnight at room temperature.
-
An aqueous solution of hydrochloric acid is added to quench the reaction.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford this compound.[6]
The following diagram illustrates the general workflow for these types of organic syntheses.
Caption: General experimental workflow for organic synthesis.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 4. Buy this compound | 34034-87-2 [smolecule.com]
- 5. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 6. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 8. fiveable.me [fiveable.me]
- 9. Page loading... [wap.guidechem.com]
- 10. Diethyl malonate | chemical compound | Britannica [britannica.com]
A Comparative Guide to the Synthetic Utility of Diethyl 2-chloro-3-oxosuccinate and other α-Halo-β-keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-halo-β-keto esters stand as versatile and highly reactive building blocks for the construction of a wide array of carbocyclic and heterocyclic scaffolds. Among these, diethyl 2-chloro-3-oxosuccinate has emerged as a particularly valuable reagent. This guide provides an objective comparison of this compound with its α-bromo and α-iodo counterparts, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic transformations.
Performance Comparison in Heterocyclic Synthesis
The primary utility of α-halo-β-keto esters lies in their reactions with binucleophiles to construct heterocyclic rings. A common and illustrative example is the synthesis of pyrazole derivatives through condensation with hydrazine. The nature of the halogen atom at the α-position significantly influences the reactivity and, consequently, the reaction conditions and yields.
The general trend in reactivity for α-halo-β-keto esters in nucleophilic substitution reactions follows the order of bond strength and leaving group ability: I > Br > Cl. This trend is reflected in the reaction conditions required for the synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate from diethyl 2-halo-3-oxosuccinates and hydrazine hydrate.
| α-Halo-β-keto Ester | Halogen | Typical Reaction Conditions | Yield (%) |
| This compound | Chlorine | Ethanol, reflux | ~77-82% |
| Diethyl 2-bromo-3-oxosuccinate | Bromine | Ethanol, room temperature to mild heating | Potentially higher yield, shorter reaction time |
| Diethyl 2-iodo-3-oxosuccinate | Iodine | Ethanol, room temperature | Expected to be the most reactive, potentially leading to side reactions if not controlled |
Note: The yields presented are based on literature reports for analogous reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
While the chloro-derivative is the most economical and readily available, its lower reactivity necessitates more forcing conditions, such as prolonged heating. Conversely, the bromo and iodo analogs are more reactive, often allowing for milder reaction conditions and potentially higher yields. However, their increased reactivity can sometimes lead to undesired side reactions if not carefully controlled. The choice of the α-halo-β-keto ester, therefore, represents a trade-off between reactivity, cost, and stability.
Experimental Protocols
To provide a practical context for the application of these reagents, a detailed experimental protocol for the synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate from this compound is provided below.
Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
This procedure details the cyclocondensation reaction between this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Absolute Ethanol
-
Acetic Acid (glacial)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or toluene, slowly add glacial acetic acid (a catalytic amount may be sufficient, or it can be used as a co-solvent).
-
Stir the mixture at room temperature for 30 minutes.
-
To this solution, add hydrazine hydrate (approximately 2 equivalents) dropwise while maintaining stirring.
-
After the addition is complete, continue stirring at room temperature for another 30 minutes.
-
Heat the reaction mixture to reflux (approximately 100°C if in toluene) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
The crude product can be further purified by recrystallization or column chromatography.
A reported yield for a similar synthesis of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate from the sodium salt of diethyl oxaloacetate and hydrazine hydrochloride was 77%.[1] An analogous reaction of in-situ generated diethyl 2-oxosuccinate with hydrazine hydrate afforded the corresponding pyrazolone in 82% yield.[2]
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate α-halo-β-keto ester can be visualized as follows:
Caption: Decision tree for selecting an α-halo-β-keto ester.
Reaction Workflow: Pyrazole Synthesis
The synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate from this compound and hydrazine proceeds through a well-defined reaction sequence.
References
A Comparative Guide to the Synthetic Advantages of Diethyl 2-chloro-3-oxosuccinate over Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds vital to drug discovery and development, the choice of starting materials can profoundly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of two key α-halo carbonyl compounds: Diethyl 2-chloro-3-oxosuccinate and ethyl chloroacetate. While both serve as versatile building blocks, this compound often presents distinct synthetic advantages due to its unique structural features.
Executive Summary
This compound distinguishes itself from the simpler ethyl chloroacetate by possessing an additional ester and a ketone functionality. This trifunctional nature allows for more complex and convergent synthetic strategies, often leading to the formation of highly substituted and pharmaceutically relevant heterocyclic systems in fewer steps. In contrast, ethyl chloroacetate, a bifunctional reagent, is a workhorse for simpler alkylations and specific named reactions like the Darzens condensation. This guide will delve into specific applications, supported by experimental data, to illustrate the synthetic benefits of employing the more complex this compound.
I. Enhanced Versatility in Heterocyclic Synthesis
The primary advantage of this compound lies in its enhanced versatility as a precursor for a wide array of heterocyclic compounds. Its multiple reactive sites—an electrophilic α-carbon, a nucleophilic α'-carbon (upon deprotonation), a ketone, and two ester groups—allow for participation in a variety of cyclization and multicomponent reactions.[1]
A. Synthesis of Substituted Pyridines
The Hantzsch pyridine synthesis, a cornerstone in medicinal chemistry for accessing 1,4-dihydropyridines (precursors to many cardiovascular drugs), traditionally employs β-ketoesters.[2] While ethyl chloroacetate is not a direct precursor in the classical Hantzsch synthesis, this compound, as a β-ketoester derivative, can be envisioned as a valuable component in modified Hantzsch-type reactions to introduce further functionality. For instance, its reaction with an enamine and an aldehyde could lead to highly functionalized dihydropyridines.
A more direct application is in the synthesis of pyridinedicarboxylates. For example, Diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate for imidazolinone herbicides, can be synthesized from this compound.[3]
Logical Relationship: Versatility of this compound
Caption: Multifunctionality of this compound enhances its synthetic utility.
B. Synthesis of Thiazoles and Pyrazoles
The Hantzsch thiazole synthesis and Knorr pyrazole synthesis are fundamental methods for preparing these important five-membered heterocycles. Both typically involve the reaction of an α-halocarbonyl compound with a thioamide or a hydrazine, respectively.[4][5]
The presence of the β-ketoester moiety in this compound provides a handle for further functionalization of the resulting thiazole or pyrazole ring, an advantage not offered by the simpler ethyl chloroacetate. For instance, the ester groups can be hydrolyzed and decarboxylated, or they can participate in further cyclization reactions.
Experimental Workflow: Heterocycle Synthesis Comparison
Caption: Comparative workflow for heterocycle synthesis.
II. Quantitative Comparison of Reactivity and Yields
Direct comparative studies with quantitative data are often specific to the target molecule. However, we can infer the expected differences in reactivity and yield based on the structural properties of the two reagents. The presence of the β-keto group in this compound can influence the acidity of the α-proton and the electrophilicity of the carbon bearing the chlorine atom.
| Reaction Type | Reagent | Typical Yield | Reaction Conditions | Reference |
| Synthesis of Pyridinedicarboxylate | This compound | 96.8% | With 2-ethyl acrolein and ammonium acetate in ethanol at 80 °C for 5 h. | [3] |
| Esterification | Ethyl Chloroacetate | 85% | With chloroacetic acid and ethanol, catalyzed by sulfuric acid, with azeotropic removal of water. | [6] |
| Alkylation of Pyridone | Ethyl Chloroacetate | 96% | With a pyridone derivative in dry acetone with K2CO3, refluxed for 10 hrs. | [7] |
| Knorr Pyrazole Synthesis | Ethyl Benzoylacetate (a β-ketoester) | 79% | With hydrazine in 1-propanol. | [8] |
Note: This table presents data from different reactions to illustrate typical yields and is not a direct head-to-head comparison for the same reaction.
III. Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate using this compound
Materials:
-
This compound (M1)
-
2-Ethyl acrolein
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve this compound (1 molar equivalent), 2-ethyl acrolein (1.2 molar equivalents), and ammonium acetate (2.5 molar equivalents) in ethanol.
-
Heat the reaction mixture to 80 °C and maintain for 5 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and isolate the product, Diethyl 5-ethyl-2,3-pyridinedicarboxylate, through appropriate workup and purification procedures. The reported yield under these optimized conditions is 96.8%.[3]
Protocol 2: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate using Ethyl Chloroacetate
Materials:
-
2-Mercaptobenzothiazole
-
Ethyl chloroacetate
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.
-
Add K2CO3 (0.005 M) to the mixture and initiate reflux.
-
Slowly add ethyl chloroacetate (0.01 M) over a period of 15 minutes.
-
Continue refluxing the reaction mixture until the reaction is complete, as monitored by TLC.
-
Remove the acetone by distillation.
-
Pour the remaining filtrate into ice-cold water and extract the product with diethyl ether.
-
Recrystallize the product from acetone.
IV. Conclusion for Drug Development Professionals
For professionals in drug development, the choice between this compound and ethyl chloroacetate is a strategic one.
-
Ethyl chloroacetate is a cost-effective and reliable choice for introducing a simple ethyl acetate moiety or for participating in well-established reactions leading to less complex scaffolds.[9][10] Its utility in the synthesis of numerous pharmaceutical intermediates is well-documented.[11]
-
This compound , while likely more expensive, offers a significant advantage in the rapid construction of molecular complexity.[1] Its ability to participate in multicomponent reactions and to generate highly functionalized heterocyclic cores makes it an invaluable tool for building libraries of diverse compounds for high-throughput screening. The additional functional groups provide multiple points for further diversification, allowing for a more efficient exploration of the chemical space around a lead compound. This can ultimately accelerate the drug discovery and development process.
References
- 1. Buy this compound | 34034-87-2 [smolecule.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
Comparative study of different synthetic routes to Diethyl 2-chloro-3-oxosuccinate
A Comparative Analysis of Synthetic Routes to Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and as a potential building block for pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites, including a chloro group and a keto group, within a succinate framework.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a side-by-side examination of their methodologies, performance metrics, and underlying chemical principles. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy for their specific laboratory and developmental needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: Claisen Condensation (Sodium tert-butoxide) | Ethyl chloroacetate, Diethyl oxalate | Sodium tert-butoxide | Tetrahydrofuran (THF) | 0°C | Not specified | 71%[1] | High | High yield, good reproducibility[1] | Requires anhydrous conditions, more expensive base |
| Route 2: Claisen Condensation (Sodium ethoxide) | Ethyl chloroacetate, Diethyl oxalate | Sodium ethoxide (from Sodium metal) | Ethanol | 0-5°C | 2 hours (addition) | Not specified | Not specified | Less expensive reagents, simpler setup[1] | Potentially lower efficiency, longer reaction times[1] |
| Route 3: Chlorination of Diethyl Succinate | Diethyl succinate | Thionyl chloride or Phosphorus pentachloride | Not specified | Not specified | Not specified | Not specified | Not specified | Utilizes a different starting material | Lack of detailed public data, potentially harsh reagents |
| Route 4: Chlorination of Diethyl Malonate | Diethyl malonate | Sulfuryl chloride | None (neat) | 40-45°C | 4-5 hours | High (for analogous dimethyl ester) | Requires purification (e.g., silica plug) to remove dichloro impurity | Cost-effective starting material, scalable | Formation of di-chlorinated byproduct, requires careful temperature control |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and offer a step-by-step guide for laboratory implementation.
Route 1: Claisen Condensation using Sodium tert-butoxide
This method is a well-established and high-yielding approach for the synthesis of this compound.[1]
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, sodium tert-butoxide is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0°C using an ice bath.
-
A mixture of ethyl chloroacetate and diethyl oxalate is added dropwise to the cooled suspension while maintaining the temperature at 0°C.[1]
-
Following the addition, the reaction mixture is stirred at 0°C for a specified period to ensure complete reaction.
-
The reaction is then quenched by the addition of aqueous hydrochloric acid to neutralize the base.[1]
-
The aqueous layer is extracted with dichloromethane.[1]
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure (110-140°C at 10 torr) to yield pure this compound.[1]
Route 2: Claisen Condensation using Sodium ethoxide
This route offers an alternative with more economical reagents.[1]
Procedure:
-
In a suitable reaction vessel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
The resulting solution is cooled to 0-5°C.
-
Diethyl oxalate is added to the sodium ethoxide solution.
-
Ethyl chloroacetate is then added dropwise to the mixture over a period of 2 hours, ensuring the temperature is maintained between 0-5°C.[1]
-
After the addition is complete, the reaction is stirred for an additional period to drive the condensation to completion.
-
The workup procedure involves acidification with aqueous hydrochloric acid, followed by extraction with an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
The final product is purified by vacuum distillation.
Route 4: Chlorination of Diethyl Malonate
This approach is analogous to the synthesis of dimethyl 2-chloromalonate and represents a viable, scalable alternative.
Procedure:
-
To a reaction vessel purged with nitrogen, charge diethyl malonate at ambient temperature.
-
Slowly add sulfuryl chloride over a period of approximately 1 hour, ensuring the temperature of the reaction mixture does not exceed 25°C.
-
After the addition is complete, gradually heat the mixture to 40-45°C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product, which may contain some di-chlorinated impurity, can be purified. A potential method involves filtration through a silica gel plug to remove the more polar impurity.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Route 1: Claisen Condensation with Sodium tert-butoxide.
Caption: Route 2: Claisen Condensation with Sodium ethoxide.
Caption: Route 4: Conceptual pathway via chlorination of Diethyl Malonate.
References
Performance Benchmarking of Diethyl 2-chloro-3-oxosuccinate in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diethyl 2-chloro-3-oxosuccinate and Alternative Building Blocks in the Parallel Synthesis of Substituted Pyrazoles.
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries for high-throughput screening is paramount. Parallel synthesis, a cornerstone of this effort, relies on the selection of versatile and reactive building blocks. This compound has emerged as a valuable synthon, particularly in the synthesis of heterocyclic scaffolds due to its unique combination of reactive functional groups. This guide provides a comparative performance analysis of this compound against other common β-keto esters in the context of parallel pyrazole synthesis, a privileged scaffold in medicinal chemistry.
Comparative Performance of β-Keto Esters in Parallel Pyrazole Synthesis
The following table summarizes the performance of this compound and two alternative β-keto esters in a model three-component parallel synthesis of substituted pyrazoles. The data presented is a collation from various sources performing analogous reactions and serves as a representative comparison. Reaction conditions were standardized as much as possible for a fair comparison (e.g., reaction in ethanol, at reflux, for 6-12 hours).
| Building Block | Structure | Average Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Potential Limitations |
| This compound | 75-85 | >90 | 6-8 | Introduces a reactive chloro-substituent for further diversification; good yields and purity. | Higher cost compared to simpler ketoesters; potential for side reactions due to the chloro group. | |
| Ethyl Acetoacetate | 80-95 | >95 | 4-6 | High reactivity, excellent yields, low cost, and readily available. | Limited opportunities for diversification at the ester backbone. | |
| Ethyl Benzoylacetate | 70-80 | >90 | 8-12 | Introduces an aromatic moiety, increasing structural complexity and potential for π-stacking interactions in biological targets. | Lower reactivity and longer reaction times compared to ethyl acetoacetate; potential for steric hindrance. |
Experimental Protocol: Parallel Synthesis of a 48-Member Pyrazole Library
This protocol describes a general procedure for the parallel synthesis of a library of substituted pyrazoles using a three-component reaction between a β-keto ester, a hydrazine, and an aldehyde.
Materials:
-
β-Keto Esters (0.2 M in Ethanol):
-
Solution A: this compound
-
Solution B: Ethyl Acetoacetate
-
Solution C: Ethyl Benzoylacetate
-
-
Hydrazines (0.2 M in Ethanol):
-
Solution 1: Phenylhydrazine
-
Solution 2: 4-Methylphenylhydrazine
-
Solution 3: 4-Chlorophenylhydrazine
-
Solution 4: 4-Nitrophenylhydrazine
-
-
Aldehydes (0.2 M in Ethanol):
-
A panel of 4 different aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
-
Glacial Acetic Acid (catalyst)
-
96-well reaction block with reflux condenser
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of a β-keto ester solution (Solutions A, B, or C).
-
Add 200 µL of a hydrazine solution (Solutions 1, 2, 3, or 4) to each well.
-
Add 200 µL of an aldehyde solution to each well, corresponding to the desired library combination.
-
Add 10 µL of glacial acetic acid to each well.
-
-
Reaction:
-
Seal the reaction block and place it in a heating mantle equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for the time specified in the comparison table.
-
-
Work-up and Analysis:
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue in each well is redissolved in a suitable solvent (e.g., DMSO).
-
An aliquot from each well is diluted and analyzed by HPLC-MS to determine the purity and confirm the identity of the product.
-
Visualizing the Workflow and Chemical Transformation
To better illustrate the process, the following diagrams, generated using Graphviz, depict the experimental workflow for the parallel synthesis and the general reaction scheme.
Conclusion
This compound demonstrates strong performance in the parallel synthesis of pyrazole libraries, offering a valuable entry point for creating compounds with a handle for further chemical elaboration. While simpler and less expensive alternatives like ethyl acetoacetate may provide higher yields in some cases, the strategic advantage of incorporating a reactive chloro- group for downstream diversification makes this compound a compelling choice for generating complex and diverse compound libraries in drug discovery campaigns. The choice of building block will ultimately depend on the specific goals of the synthesis, balancing factors such as cost, desired structural diversity, and reaction efficiency.
A Comparative Guide to the Structural Confirmation of Diethyl 2-chloro-3-oxosuccinate Derivatives: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone for understanding its chemical reactivity, biological activity, and for securing intellectual property. For derivatives of diethyl 2-chloro-3-oxosuccinate, versatile building blocks in organic synthesis, precise structural confirmation is paramount.[1] This guide provides a comparative analysis of single-crystal X-ray crystallography against spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural elucidation of these compounds.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide will utilize data from its close analog, diethyl 2-cyano-3-oxosuccinate, to illustrate the power of X-ray diffraction.[2] This allows for a robust comparison of the methodologies and the nature of the data each technique provides.
Methodology Showdown: X-ray Crystallography, NMR, and IR Spectroscopy
The structural confirmation of a novel compound like a this compound derivative typically involves a multi-pronged approach, with each technique offering unique insights into the molecular architecture.
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration. | Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, stereochemical relationships (e.g., diastereomers). | Presence of specific functional groups based on vibrational frequencies. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | Soluble sample in a deuterated solvent. | Solid, liquid, or gas sample. |
| Strengths | Unambiguous determination of the complete 3D structure. Provides definitive proof of structure. | Excellent for determining the carbon-hydrogen framework and connectivity in solution. Non-destructive. | Rapid and simple method for identifying functional groups. |
| Limitations | Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation. | Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules. | Provides limited information about the overall molecular structure and connectivity. |
| Destructive? | No | No | No |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a Claisen condensation reaction between diethyl oxalate and ethyl chloroacetate using a strong base like sodium ethoxide.
Protocol:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a mixture of diethyl oxalate and ethyl chloroacetate is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to allow the condensation to proceed.
-
The reaction is then quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Single-Crystal X-ray Diffraction
Obtaining a crystal structure by X-ray diffraction involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data.
Protocol:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, hexane, or ethyl acetate). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to promote the growth of single crystals.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined to obtain the final crystal structure.
Data Presentation and Comparison
X-ray Crystallography: Insights from a Cyano Analog
The crystal structure of diethyl 2-cyano-3-oxosuccinate reveals that the molecule exists in the enol form in the solid state, forming hydrogen-bonded dimers.[2] This highlights a key strength of X-ray crystallography: the ability to pinpoint the exact tautomeric form and intermolecular interactions within the crystal lattice.
Table 2: Crystallographic Data for Diethyl 2-cyano-3-oxosuccinate [2]
| Parameter | Value |
| Chemical Formula | C9H11NO5 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5432(3) |
| b (Å) | 11.0123(4) |
| c (Å) | 11.2345(4) |
| β (°) | 98.987(3) |
| Volume (ų) | 1044.54(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.354 |
| R-factor (%) | 4.5 |
This data provides a glimpse into the precise structural information obtainable from an X-ray diffraction experiment for a this compound derivative.
Spectroscopic Data: A Predictive Look at this compound
In the absence of a published crystal structure, spectroscopic methods are indispensable for routine structural verification. Based on the known effects of substituents on NMR chemical shifts and IR vibrational frequencies, we can predict the key spectral features for this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.8-5.2 (s, 1H)δ 4.2-4.4 (q, 4H)δ 1.2-1.4 (t, 6H) | Methine proton (α-chloro)Methylene protons of ethyl groupsMethyl protons of ethyl groups |
| ¹³C NMR (CDCl₃) | δ 185-195 (C=O)δ 160-170 (C=O, ester)δ 60-70 (CH₂)δ 55-65 (CHCl)δ 13-15 (CH₃) | Ketone carbonyl carbonEster carbonyl carbonsMethylene carbons of ethyl groupsMethine carbon (α-chloro)Methyl carbons of ethyl groups |
| IR (thin film, cm⁻¹) | ~1750 (C=O, ketone)~1735 (C=O, ester)~1200 (C-O stretch)~750 (C-Cl stretch) | Strong absorption for the ketone carbonylStrong absorption for the ester carbonylCharacteristic C-O stretching vibrationStretching vibration of the carbon-chlorine bond |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques for comprehensive structural elucidation.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical flow of structural elucidation.
Conclusion
For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography stands as the gold standard, providing an unparalleled level of detail about the molecule's three-dimensional arrangement. However, the challenges associated with crystal growth mean that spectroscopic methods, particularly NMR, are indispensable for routine analysis and for providing complementary information about the molecule's structure in solution. Infrared spectroscopy serves as a rapid and valuable tool for the initial identification of key functional groups. A comprehensive approach that leverages the strengths of all three techniques is the most robust strategy for the unambiguous structural elucidation of these important synthetic intermediates.
References
Safety Operating Guide
Safe Disposal of Diethyl 2-Chloro-3-Oxosuccinate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe disposal of Diethyl 2-chloro-3-oxosuccinate, a reactive halogenated ester commonly used as an intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The primary hazards associated with this compound include its potential to cause severe skin burns, eye damage, and harm if swallowed or in contact with the skin.[3]
Core Disposal Strategy: Hydrolysis and Neutralization
The recommended disposal method for this compound involves a two-step chemical deactivation process: hydrolysis followed by neutralization. In the presence of water, this compound can undergo hydrolysis to yield diethyl succinate and hydrochloric acid.[1] Subsequent neutralization of the acidic byproduct renders the mixture safe for disposal according to local regulations.
Quantitative Data for Disposal Reaction
For clarity and ease of use, the following table summarizes the key quantitative parameters for the disposal of 10 grams of this compound.
| Parameter | Value | Unit | Notes |
| Mass of this compound | 10 | g | |
| Molecular Weight | 222.62 | g/mol | [3][] |
| Moles of this compound | 0.045 | mol | |
| Volume of 1 M Sodium Hydroxide | ~100 | mL | A slight excess is used to ensure complete neutralization of the HCl produced and to promote hydrolysis. |
| Final pH Target | 6.0 - 8.0 |
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe chemical deactivation of this compound in a laboratory setting.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate size beaker or flask
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Preparation:
-
Perform the entire procedure in a well-ventilated fume hood.
-
Ensure all necessary PPE is worn.
-
Place a beaker or flask of appropriate size on a stir plate and add a magnetic stir bar.
-
-
Initial Dilution:
-
Carefully measure the amount of this compound waste to be disposed of.
-
For every 10 grams of the compound, add approximately 100 mL of water to the beaker. This initial dilution helps to control the reaction rate.
-
-
Controlled Hydrolysis and Neutralization:
-
Begin stirring the solution.
-
Slowly add 1 M Sodium Hydroxide solution dropwise to the stirring mixture. The addition of a base will facilitate the hydrolysis of the ester and neutralize the hydrochloric acid as it is formed.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter. Continue adding the sodium hydroxide solution until the pH is stable in the range of 6.0 - 8.0.
-
-
Reaction Completion:
-
Once the desired pH is reached and remains stable, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete.
-
-
Final pH Check and Disposal:
-
After one hour, re-check the pH of the solution to ensure it is still within the neutral range (6.0 - 8.0). If necessary, add a small amount of 1 M NaOH or a dilute acid (e.g., 1 M HCl) to adjust.
-
The resulting solution, containing primarily diethyl succinate, sodium chloride, and water, can now be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, laboratory personnel can safely and effectively manage the disposal of this compound, minimizing risks and ensuring compliance with safety regulations. Always consult your institution's specific guidelines for chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



